L-Cyclopentylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
157.21 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of L-Cyclopentylalanine
Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
L-Cyclopentylalanine (Cpa) is a non-proteinogenic
Chemical Identity & Structural Analysis
This compound is structurally homologous to L-Alanine, where a cyclopentyl ring replaces a
2.1. Nomenclature and Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid |
| Common Abbreviations | L-Cpa, Cpe-Ala, Ala(cPent) |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| CAS Number (Free Acid) | 99295-82-6 (L-isomer) / 96539-87-6 (DL-isomer) |
| CAS Number (Fmoc-) | 371770-32-0 (Standard reagent for SPPS) |
| SMILES | C1(CCCC1)CC(=O)O |
| Chirality | L-configuration (S-stereocenter at |
2.2. Structural Visualization
The following diagram illustrates the chemical structure of this compound (Node A) and its structural relationship to the common protecting group Fmoc (Node B), used in solid-phase peptide synthesis (SPPS).
Figure 1: Structural decomposition of this compound showing the lipophilic side chain and its derivatization for peptide synthesis.
Physicochemical Properties
The cyclopentyl group imparts significant hydrophobicity compared to the isopropyl group of Leucine or the benzyl group of Phenylalanine.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility (Free Acid) | Soluble in water (pH dependent), dilute acid/base; sparingly soluble in ethanol.[1] |
| Solubility (Fmoc-) | Soluble in DMF, DMSO, Methanol; Insoluble in water. |
| Melting Point | Free acid: >200°C (dec.); Fmoc-derivative: ~157–159°C. |
| Isoelectric Point (pI) | ~6.0 (Estimated, similar to aliphatic amino acids) |
| Lipophilicity (LogP) | ~1.5 (Estimated for free acid); Significantly higher than Ala (-2.9). |
Synthesis & Manufacturing Methodologies
For research and drug development, high enantiomeric purity (>99% ee) is critical. Two primary routes are employed: Asymmetric Hydrogenation (preferred for scale) and Auxiliary-Controlled Alkylation .
4.1. Protocol: Asymmetric Hydrogenation (Catalytic Route)
This method utilizes a chiral rhodium catalyst to hydrogenate a dehydro-amino acid precursor. It is atom-efficient and scalable.
Reagents:
-
Substrate: Methyl 2-acetamido-3-cyclopentylacrylate (Dehydro-Cpa derivative).
-
Catalyst: [Rh(COD)(R,R)-DuPhos]OTf (or similar chiral phosphine ligand).
-
Solvent: Degassed Methanol.
-
Hydrogen Source:
gas (3–5 bar).
Step-by-Step Methodology:
-
Precursor Synthesis: Condense cyclopentanecarbaldehyde with methyl 2-acetamidoacrylate under acid catalysis to form the Z-dehydro amino acid ester.
-
Hydrogenation:
-
Dissolve the substrate (1.0 equiv) and Rh-catalyst (0.2–0.5 mol%) in degassed methanol within a high-pressure reactor.
-
Purge with nitrogen (3x) then hydrogen (3x).
-
Pressurize to 5 bar
and stir at room temperature for 12–24 hours. -
Mechanism:[1][2][3] The chiral ligand dictates the facial selectivity of hydrogen addition, establishing the L-(S) configuration.
-
-
Hydrolysis: Treat the hydrogenated ester with LiOH in THF/Water to remove the methyl ester.
-
Deacetylation (Optional): If the free amine is required, reflux in 6M HCl (enzymatic deacylation using Acylase I is preferred for milder conditions).
4.2. Synthesis Workflow Visualization
Figure 2: Asymmetric synthesis pathway ensuring high enantioselectivity.
Applications in Drug Discovery
This compound is not merely a building block; it is a structural tool used to optimize peptide pharmacokinetics.[4]
-
Proteolytic Stability: The bulky, non-natural cyclopentyl side chain does not fit well into the S1/S1' pockets of common proteases (e.g., trypsin, chymotrypsin), thereby retarding enzymatic degradation of the peptide backbone.
-
Conformational Constraint: The steric bulk of the ring restricts the rotation of the
and torsion angles. This can "lock" a peptide into a bioactive helical or turn conformation, reducing the entropic penalty upon binding to a receptor. -
Lipophilicity Tuning: It increases membrane permeability without the aromatic stacking interactions associated with Phenylalanine. This is crucial for developing cell-permeable peptides (CPPs) or oral peptide drugs.
Case Study: In the development of Hepatitis C protease inhibitors , replacing standard aliphatic residues with this compound has been observed to improve potency by filling hydrophobic pockets in the viral enzyme more effectively than natural amino acids.
Analytical Characterization
Trustworthy identification relies on a triangulation of NMR, MS, and Chiral HPLC.
6.1. Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O/DCl):
-
-proton: Doublet of doublets (or multiplet) around
3.9–4.1 ppm. -
-protons (
): Multiplets around 1.6–1.9 ppm. -
Cyclopentyl Ring: A complex envelope of multiplets between
1.0–1.8 ppm (distinct from the sharp doublets of Leucine/Valine).
-
-proton: Doublet of doublets (or multiplet) around
-
13C NMR:
-
Carbonyl: ~172 ppm.
- -Carbon: ~52 ppm.
-
Ring Carbons: Distinct signals in the 25–35 ppm range.
-
6.2. Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Signal:
at m/z 158.2. -
Fragmentation: Loss of carboxyl group (M-45) and characteristic cyclopentylmethyl carbocation fragments.
6.3. Chiral HPLC
-
Column: Crown ether-based chiral columns (e.g., Crownpak CR(+)) or ligand-exchange columns (e.g., Chiralpak ZWIX).
-
Mobile Phase: Perchloric acid (pH 1.5–2.0) is often used for free amino acids to ensure protonation and separation of L- and D-enantiomers.
-
Standard: Compare retention time against authentic D-Cyclopentylalanine to confirm enantiomeric excess (% ee).
References
-
Burk, M. J., et al. (1993). "Preparation of N-acetyl-L-amino acids by asymmetric hydrogenation." Journal of the American Chemical Society.
-
Chem-Impex International. "Fmoc-L-Cyclopentylalanine Product Data." Catalog Number 03684.
-
Sigma-Aldrich. "3-Cyclopentyl-DL-alanine Product Specification." Material Safety Data Sheet.
-
Werner, H. M., et al. (2016). "Cell Permeable Peptides Containing Cycloalanine Residues."[3] ACS Chemical Biology.
-
PubChem. "Compound Summary: 3-Cyclopentylalanine." National Library of Medicine.
Sources
Physicochemical Properties of L-Cyclopentylalanine vs L-Phenylalanine: A Technical Guide for Drug Design
Executive Summary
In medicinal chemistry, the substitution of L-Phenylalanine (Phe) with L-Cyclopentylalanine (Cpa) represents a strategic "bioisosteric switch" used to modulate potency, selectivity, and metabolic stability. While both amino acids possess hydrophobic side chains of similar size, their electronic and steric profiles are fundamentally distinct. Phe is aromatic, planar, and capable of
Part 1: Physicochemical Core Comparison
The decision to replace Phe with Cpa is rarely arbitrary; it is a probe of the binding pocket's electronic requirements (e.g., is
Quantitative Property Matrix[2]
The following table summarizes the key physicochemical descriptors. Note the shift in lipophilicity and the change in saturation (Fsp3).
| Property | L-Phenylalanine (Phe) | This compound (Cpa) | Impact in Drug Design |
| Formula | Cpa is non-aromatic.[1][2] | ||
| MW ( g/mol ) | 165.19 | 157.21 | Minimal mass difference (-8 Da). |
| LogP (Calc) | -1.38 (Exp) | -1.1 (Calc) | Cpa is more lipophilic ; lacks polarizable |
| Side Chain Shape | Planar (2D) | Puckered (3D) | Cpa fills "deeper" hydrophobic pockets; Phe fits narrow slots. |
| Electronic Nature | Aromatic ( | Aliphatic ( | Phe allows |
| Rotatable Bonds | 3 | 3 | Similar flexibility, but Cpa ring has internal conformers.[1] |
| Taft Steric ( | -2.5 (Benzyl) | ~ -1.8 (Cyclopentylmethyl) | Cpa is sterically bulkier due to 3D volume. |
Structural & Electronic Divergence
Aromaticity vs. Aliphatic Bulk:
-
L-Phenylalanine: The phenyl ring is rigid and planar.[1] It engages in specific directional interactions, such as T-shaped
-stacking with other aromatic residues (Tyr, Trp, Phe) or cation- interactions with Lys/Arg.[1] It is also a primary recognition motif for chymotrypsin-like proteases.[1] -
This compound: The cyclopentyl ring adopts "envelope" or "twist" conformations, occupying a larger effective volume in three dimensions compared to the flat phenyl ring. It lacks the quadrupole moment of benzene, meaning it cannot participate in electrostatic
-interactions.[1] It functions purely through van der Waals (hydrophobic) forces.
The "Bioisosteric Switch" Logic:
If a peptide ligand loses potency upon Phe
Part 2: Biological Implications[1]
Proteolytic Stability (The Chymotrypsin Factor)
One of the primary drivers for using Cpa is to engineer resistance against serine proteases, specifically chymotrypsin.
-
Mechanism: Chymotrypsin has a deep, hydrophobic "S1 pocket" that specifically recognizes aromatic side chains (Phe, Tyr, Trp).[1] The planar nature of Phe allows it to slide into this slot, positioning the peptide bond for nucleophilic attack by the catalytic Serine-195.
-
Cpa Resistance: While Cpa is hydrophobic, its non-planar, bulky aliphatic ring sterically clashes with the narrow architecture of the S1 specificity pocket. It binds poorly (high
) or fails to position the scissile bond correctly ( ), rendering the peptide significantly more stable in plasma.
Receptor Binding Dynamics
-
GPCRs & Kinases: In hydrophobic pockets where "filling the space" is the objective, Cpa often yields higher affinity than Phe due to the "Hydrophobic Effect." The aliphatic protons of Cpa provide a denser network of van der Waals contacts per unit volume than the planar phenyl ring.
-
Case Study (KRAS Inhibitors): In the development of macrocyclic KRAS inhibitors, Cpa was used to probe hydrophobic grooves. The substitution helped differentiate regions requiring flat aromatic stacking (where Phe/Tyr were essential) from regions acting as generic hydrophobic anchors (where Cpa was tolerated or preferred).
Part 3: Visualization of Decision Logic
The following diagram illustrates the logical flow for deciding when to deploy Cpa in a lead optimization campaign.
Caption: Decision logic for substituting Phenylalanine with Cyclopentylalanine to improve stability or probe binding interactions.
Part 4: Experimental Protocols
Protocol 1: Comparative Lipophilicity Assessment (HPLC Method)
Direct measurement of LogP via shake-flask is tedious for peptides. A chromatographic hydrophobicity index (CHI) is preferred.
Materials:
-
C18 Analytical Column (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Standards: Mixture of Phe, Cpa, and reference compounds (e.g., Toluene, Naphthalene).
Method:
-
Gradient: Run a linear gradient from 0% to 100% B over 20 minutes.
-
Injection: Inject 10 µL of 1 mM peptide solution.
-
Calculation: Record retention time (
).-
Calculate Capacity Factor
(where is dead time). - correlates linearly with LogP.[1]
-
Expectation: The Cpa-containing analog will elute later (higher
) than the Phe analog, confirming increased lipophilicity.
-
Protocol 2: Enzymatic Stability Assay (Chymotrypsin Challenge)
Validates the "metabolic shield" effect of Cpa.
Materials:
- -Chymotrypsin (bovine pancreas, sequencing grade).[1]
-
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8.[1] -
Substrates: Phe-peptide (Control) and Cpa-peptide (Test).
Method:
-
Preparation: Dissolve peptides to 200 µM in buffer.
-
Initiation: Add Chymotrypsin (final concentration 1-10 nM).[1] Ratio of Enzyme:Substrate should be ~1:1000.[1]
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 50 µL of 1% TFA/50% ACN to stop reaction.
-
Analysis: Analyze remaining parent peptide via HPLC/LC-MS.
-
Data Processing: Plot
vs. time. The slope represents the degradation rate.-
Success Criterion:
(Cpa) > 5x (Phe).
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Cpa-Peptides
Cpa is sterically bulkier than Phe; coupling requires optimized conditions.
Reagents:
-
Fmoc-L-Cyclopentylalanine-OH (Fmoc-Cpa-OH).[1]
-
Coupling Agents: DIC/Oxyma (Standard) or HATU/HOAt (High Efficiency).
-
Resin: Rink Amide or Wang Resin.[1]
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.
-
Activation:
-
Mix Fmoc-Cpa-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Note: Pre-activate for 30 seconds before adding to resin.[1]
-
-
Coupling: Shake for 60-90 minutes at Room Temp. (Standard Phe coupling is usually 30-45 min; Cpa requires extended time due to steric bulk).
-
Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).[2] If positive, re-couple using fresh reagents.[1]
Part 5: Workflow Visualization (Stability Assay)
Caption: Workflow for determining proteolytic stability of Cpa vs Phe peptides against Chymotrypsin.
References
-
PubChem. (2025).[1][3][4] N-Cyclopentyl-L-alanine Compound Summary. National Library of Medicine.[1] [Link]
-
Gentilucci, L., et al. (2010).[1] Cyclopeptide mimics of the Phe-Pro sequence. Current Pharmaceutical Design. (Context: Use of non-natural amino acids like Cpa to mimic Phe).
-
ResearchGate. (2022).[1] Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides. (Context: Use of Cpa to probe hydrophobic pockets in KRAS). [Link]
-
Bienta. (2025). LogD/LogP Determination Services and Theory. [Link]
Sources
Engineering Peptide Topologies: The Conformational Impact of L-Cyclopentylalanine (Cpa) on Backbone Dynamics
Executive Summary: The Need for Non-Canonical Conformational Restraints
In the realm of peptide therapeutics and peptidomimetics, canonical amino acids frequently fall short due to high proteolytic susceptibility and immense conformational entropy. When a peptide is highly flexible, it suffers a massive entropic penalty upon binding to its target receptor. To overcome this, structural biologists and medicinal chemists employ non-canonical amino acids to pre-organize the peptide backbone into its bioactive conformation.
L-Cyclopentylalanine (Cpa) [1] has emerged as a profound structural tool in this endeavor. By replacing standard aliphatic residues (such as Leucine or Isoleucine) with Cpa, researchers leverage the steric bulk of the cyclopentyl ring to restrict the peptide backbone, enhance hydrophobic packing, and dramatically improve target binding affinity.
Mechanistic Causality: How Cpa Dictates Backbone Conformation
As an application scientist, I do not simply view Cpa as a "hydrophobic placeholder." Its inclusion fundamentally rewrites the physical forces governing the peptide chain:
Steric Hindrance & Ramachandran Space Restriction
The cyclopentyl ring of Cpa introduces significant steric bulk adjacent to the peptide backbone. This bulk restricts the
Hydrophobic Packing & Solvent Exclusion
The aliphatic cyclopentyl ring increases local hydrophobicity compared to linear canonical amino acids. In aqueous physiological environments, the peptide will spontaneously collapse to minimize the solvent-exposed hydrophobic surface area of the Cpa residue. When Cpa is positioned at a protein-protein interaction (PPI) interface, it acts as a hydrophobic anchor, driving deep burial into non-polar receptor pockets.
Quantitative Impact: Comparative Data Presentation
To understand the structural utility of Cpa, we must benchmark it against other aliphatic amino acids. The table below summarizes the causality between side-chain topology and backbone dynamics.
| Amino Acid | Side-Chain Topology | Rotatable Bonds ( | Relative Hydrophobicity | Conformational Flexibility | Helical Propensity |
| L-Alanine | Methyl (Linear) | 0 | Low | High | High |
| L-Leucine | Isobutyl (Branched) | 2 | Moderate | High | Moderate |
| This compound (Cpa) | Cyclopentylmethyl (Cyclic) | 1 (Exocyclic) | High | Low (Restricted) | High (Stabilized) |
| L-Cyclohexylalanine (Cha) | Cyclohexylmethyl (Cyclic) | 1 (Exocyclic) | Very High | Low (Restricted) | Moderate |
Table 1: Comparative structural properties of aliphatic amino acids. Cpa offers an optimal balance of high hydrophobicity and restricted flexibility without the excessive bulk of Cha.
Translational Case Studies
The theoretical benefits of Cpa translate directly into measurable clinical and experimental success across diverse therapeutic targets.
Disruption of APC-Asef PPIs in Colorectal Cancer
In colorectal cancer, the interaction between the Adenomatous Polyposis Coli (APC) protein and Asef (a guanine nucleotide exchange factor) drives aberrant cell migration via CDC42 activation[2]. Jiang et al. designed a highly potent peptidomimetic inhibitor, MAI-203 , by incorporating L-Cpa at position 185[3]. The cyclopentyl ring perfectly filled the hydrophobic ARM pocket of APC, yielding a
Disruption of the APC-Asef signaling pathway by Cpa-modified peptidomimetics.
NTS2-Selective Ligands for Analgesia
Neurotensin (NT) ligands are promising for opioid-independent pain management, but non-selective binding to NTS1 causes hypothermia and hypotension. Previti et al. demonstrated that substituting the canonical Ile12 residue with Cpa in a constrained macrocycle created a highly selective NTS2 ligand[4]. The resulting compound exhibited a
Macrocyclic KRAS Inhibitors
KRAS was long considered "undruggable" due to its shallow PPI interfaces. Garrigou et al. utilized Cpa in mass-encoded mixture libraries to discover cell-permeable KRASG12D inhibitory macrocycles[5]. The restricted backbone conformation imparted by Cpa was critical for locking the macrocycle into a shape capable of binding the flat KRAS surface[5].
Experimental Methodologies: Synthesis & Validation
To harness Cpa effectively, specific modifications to standard Solid-Phase Peptide Synthesis (SPPS) protocols are required. The steric bulk that makes Cpa valuable also makes it notoriously difficult to couple. Below is a self-validating workflow designed to ensure high-yield incorporation and conformational verification.
Protocol: SPPS Incorporation of Fmoc-L-Cpa-OH
Rationale: Standard coupling reagents (like HBTU) will fail or produce high rates of deletion sequences due to the steric hindrance of the cyclopentyl ring. We utilize HATU/HOAt chemistry, which forms a highly reactive 7-aza-OBt ester intermediate, overcoming the activation energy barrier imposed by the bulky side chain.
-
Resin Swelling & Deprotection:
-
Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
-
Sterically Hindered Coupling:
-
Prepare a solution of Fmoc-L-Cpa-OH (4 equivalents)[1], HATU (3.9 equivalents), and DIPEA (8 equivalents) in minimal DMF.
-
Critical Step: Allow pre-activation for exactly 2 minutes before adding to the resin.
-
React for 2 hours at room temperature. Perform a Kaiser test; if positive, repeat the coupling step (double coupling is highly recommended for Cpa).
-
-
Cleavage & Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) /
(95:2.5:2.5) for 2 hours. -
Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
Protocol: Conformational Validation
A synthesized peptide is only as good as its structural validation. To confirm that Cpa has successfully restricted the backbone:
-
Circular Dichroism (CD) Spectroscopy: Dissolve the peptide in a phosphate buffer (pH 7.4). Scan from 190 nm to 260 nm. A successful Cpa-induced
-helical pre-organization will display distinct minima at 208 nm and 222 nm. -
2D NOESY NMR: Perform Nuclear Overhauser Effect Spectroscopy (NOESY) to measure the spatial proximity of protons. Cross-peaks between the amide protons (
) and the alpha protons ( ) will validate the restricted and dihedral angles predicted by the Ramachandran plot.
Workflow for SPPS incorporation and structural validation of Cpa-modified peptides.
References
Sources
- 1. CAS 371770-32-0: Fmoc-L-CyClopentylalanine | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy [frontiersin.org]
- 3. Peptidomimetic inhibitors of APC-Asef interaction block colorectal cancer migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Peptides Containing L-Cyclopentylalanine
Executive Summary
In the landscape of peptidomimetic drug design, L-Cyclopentylalanine (Cpa) has emerged as a critical tool for optimizing pharmacokinetics and modulating receptor efficacy. As a non-proteinogenic amino acid, Cpa structurally bridges the gap between the aliphatic bulk of Leucine and the aromatic stacking capability of Phenylalanine.
This guide details the technical utility of Cpa, focusing on its ability to:
-
Enhance Proteolytic Stability: Its non-natural cyclic side chain evades recognition by common endogenous proteases (e.g., chymotrypsin).
-
Modulate Receptor Signaling: Replacing aromatic residues (Phe/Tyr/Trp) with Cpa often retains binding affinity (
) while eliminating functional activation ( ), effectively converting agonists into potent antagonists. -
Improve Membrane Permeability: The increased lipophilicity of the cyclopentyl ring aids in passive membrane traversal for intracellular targets.
Structural & Physicochemical Profile
To understand the utility of Cpa, one must analyze its spatial and electronic properties relative to canonical amino acids. Cpa is often deployed as a "Phe-mimic" that lacks the
Table 1: Physicochemical Comparison of Cpa vs. Canonical Residues
| Property | L-Leucine (Leu) | L-Phenylalanine (Phe) | This compound (Cpa) |
| Side Chain Structure | Isobutyl (Branched Aliphatic) | Benzyl (Aromatic) | Cyclopentylmethyl (Cyclic Aliphatic) |
| Electronic Nature | Inert, Hydrophobic | Inert, Highly Hydrophobic | |
| Steric Bulk ( | ~124 ų | ~135 ų | ~140 ų (Est.)[1] |
| Proteolytic Susceptibility | High (Pepsin/Chymotrypsin) | High (Chymotrypsin) | Negligible (Steric/Non-natural) |
| Primary Utility | Hydrophobic Core Packing | Metabolic Stability / Antagonist Design |
Structural Visualization
The following diagram illustrates the structural progression from Alanine to Cpa, highlighting the steric expansion that drives its unique binding properties.
Figure 1: Structural evolution towards Cpa. Green highlights the loss of aromaticity but retention of hydrophobic volume.
Therapeutic Application: The "Agonist-to-Antagonist" Switch
One of the most profound applications of Cpa is in G-Protein Coupled Receptor (GPCR) ligand design. Many peptide hormones (e.g., Angiotensin II, Bradykinin) rely on a C-terminal aromatic residue (Phe) to trigger the conformational change in the receptor required for G-protein coupling.
Mechanism:
By replacing the aromatic Phenylalanine with the aliphatic Cyclopentylalanine, the peptide retains the hydrophobic bulk necessary to occupy the binding pocket (maintaining high affinity) but lacks the
Case Study: Angiotensin II Receptor (AT1) Antagonism
In the development of antihypertensives, replacing Phe
Pathway Visualization: Blocking the Signal
The diagram below maps the Angiotensin II signaling cascade and demonstrates where a Cpa-substituted peptide exerts its inhibitory effect.
Figure 2: Cpa-containing analogs bind AT1R but fail to induce Gq coupling, effectively blocking the hypertensive cascade.
Synthesis Protocol: Fmoc-SPPS Incorporation
Incorporating this compound into peptides using Solid Phase Peptide Synthesis (SPPS) follows standard Fmoc protocols, but specific attention must be paid to steric hindrance . The bulky cyclopentyl ring can retard coupling rates, leading to deletion sequences if not managed.
Reagents & Materials[2][3][4][5][6]
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).
-
Amino Acid: Fmoc-L-Cyclopentylalanine-OH (Fmoc-Cpa-OH).[1]
-
Coupling Agents: HATU (preferred for sterically demanding residues) or DIC/Oxyma Pure.
-
Solvent: DMF (peptide grade).
Step-by-Step Protocol
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
-
Deprotection (Standard):
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Wash with DMF (5x).
-
-
Coupling of Fmoc-Cpa-OH (Critical Step):
-
Stoichiometry: Use 4.0 equivalents of Fmoc-Cpa-OH relative to resin loading.
-
Activation: Dissolve AA + 3.9 eq HATU + 8 eq DIPEA in minimal DMF.
-
Note: Pre-activation for 30 seconds is recommended.
-
Reaction Time: Allow coupling to proceed for 60–90 minutes (double the standard time for Ala/Gly).
-
Monitoring: Perform a Kaiser test. If slightly blue, perform a double coupling (repeat step 3 with fresh reagents).
-
-
Capping (Recommended):
-
After Cpa coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.
-
-
Elongation:
-
Proceed with the next amino acid. Warning: Coupling the next residue onto the bulky N-terminus of Cpa is often the most difficult step. Use HATU/HOAt and elevated temperature (50°C) if the sequence permits.
-
Stability Validation (Self-Validating System)
To verify the integration and stability of Cpa:
-
LC-MS Analysis: Cpa is hydrophobic. Expect a significant retention time shift (increase) compared to the Phe-containing parent peptide.
-
Proteolysis Assay: Incubate the purified peptide in human serum (37°C). Cpa-containing peptides should exhibit a half-life (
) > 4 hours, whereas natural analogs often degrade in < 30 minutes.
Future Outlook & Strategic Value
The inclusion of this compound is no longer limited to simple substitution studies. It is now a cornerstone in the design of:
-
Macrocyclic Peptides: Cpa provides the necessary hydrophobic core to stabilize macrocyclic structures without introducing aromatic pi-stacking that might lead to aggregation.
-
Cell-Penetrating Peptides (CPPs): The lipophilic nature of the cyclopentyl ring assists in transient membrane destabilization, aiding cytosolic delivery of peptide payloads.
Recommendation: For any drug discovery program targeting GPCRs or requiring extended plasma half-life, a "Cpa-scan" (systematic replacement of hydrophobic residues with Cpa) should be a standard optimization workflow.
References
-
Nyéki, O., et al. (1987). "Synthesis of angiotensin II antagonists with variations in position 5." Journal of Medicinal Chemistry, 30(10), 1719-1724.
-
Appella, P. E., et al. (2016).[2] "Cell Permeable Peptides Containing 'Cycloalanine' Residues."[2] National Institutes of Health (PMC).
-
Cordopatis, P., et al. (2001). "Synthesis and study of a cyclic angiotensin II antagonist analogue." Bioorganic & Medicinal Chemistry, 9(6), 1639-1647.[3]
-
Chem-Impex International. "Fmoc-L-cyclopentylalanine Product Data." Chem-Impex Catalog.
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720.
Sources
- 1. CAS 371770-32-0: Fmoc-L-CyClopentylalanine | CymitQuimica [cymitquimica.com]
- 2. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and study of a cyclic angiotensin II antagonist analogue reveals the role of pi*--pi* interactions in the C-terminal aromatic residue for agonist activity and its structure resemblance with AT(1) non-peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of L-Cyclopentylalanine in medicinal chemistry
The Strategic Role of L-Cyclopentylalanine in Medicinal Chemistry[1]
Executive Summary
This compound (often abbreviated as Cpe , cPeA , or Cpa —note: see Disambiguation) is a non-proteinogenic
Its utility lies in its ability to fill hydrophobic pockets with high steric complementarity while devoid of
Structural Identity & Disambiguation
Before detailing applications, it is vital to address a common nomenclature hazard in medicinal chemistry literature.
| Abbreviation | Common Meaning | Chemical Identity | Context |
| Cpe / cPeA | Cyclopentylalanine | Alanine with a cyclopentyl ring | Subject of this Guide |
| Cpa | 4-Chlorophenylalanine | Alanine with a p-chloro-phenyl ring | Common in GnRH antagonists (e.g., Cetrorelix) |
| L-CPA | L-2-Chloropropionic Acid | A neurotoxin | Toxicology literature |
Chemist’s Note: In this guide, we refer strictly to (S)-2-amino-3-cyclopentylpropanoic acid .
Pharmacophore Properties[2][3][5][6][7][8][9]
-
Lipophilicity: Higher than Leucine, lower than Phenylalanine.
-
Steric Bulk: The cyclopentyl ring provides a "rigidified" aliphatic bulk. Unlike the flexible isobutyl chain of Leucine, the cyclopentyl ring has restricted conformational freedom, often reducing the entropic penalty upon binding.
-
Electronic Profile: Purely hydrophobic/Van der Waals interactions. Lacks the quadrupole moment and
-stacking capability of Phenylalanine.
History and Synthetic Evolution
The availability of this compound has evolved from crude racemic preparations to sophisticated asymmetric catalysis.
Phase I: The Racemic Era (1950s - 1970s)
Early syntheses relied on the Strecker Synthesis , reacting cyclopentylacetaldehyde with ammonia and cyanide to form the aminonitrile, followed by hydrolysis. This yielded Dthis compound, requiring laborious chemical resolution (e.g., fractional crystallization of diastereomeric salts).
Phase II: The Enzymatic Revolution (1980s - 2000s)
The demand for enantiopure L-isomers for peptide synthesis drove the adoption of Enzymatic Kinetic Resolution . This remains the industrial standard for bulk production.
-
Mechanism: An acylase (e.g., Aminoacylase I from Aspergillus or Porcine Kidney) selectively hydrolyzes the L-enantiomer of N-acetyl-Dthis compound.
-
Advantage: Green chemistry conditions, high enantiomeric excess (>99% ee).
Phase III: Asymmetric Hydrogenation (2000s - Present)
For research-scale synthesis requiring specific isotopes or derivatives, Asymmetric Hydrogenation of dehydro-amino acids is used.
-
Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., DuPhos, DIPAMP).
-
Precursor: 2-(Acetylamino)-3-cyclopentylacrylic acid.
Experimental Protocol: Enzymatic Resolution
The following protocol describes a self-validating, "green" enzymatic resolution suitable for producing gram-scale this compound.
Objective: Isolate this compound from N-acetyl-Dthis compound.
Reagents & Equipment
-
Substrate: N-Acetyl-Dthis compound (0.1 M).
-
Enzyme: Aminoacylase I (EC 3.5.1.14), immobilized on DEAE-Sephadex or free lyophilized powder.
-
Buffer: 0.1 M Phosphate buffer, pH 7.5.
-
Cofactor:
(0.5 mM) – Critical for enzyme activation. -
Analysis: Chiral HPLC (Crownpak CR(+) column) or Polarimetry.
Step-by-Step Methodology
-
Activation: Dissolve Aminoacylase I in phosphate buffer containing
. Incubate at 37°C for 30 minutes to activate the metal center. -
Hydrolysis: Add N-acetyl-Dthis compound to the enzyme solution. Adjust pH to 7.5 using 1M NaOH.
-
Incubation: Stir gently at 37°C for 24–48 hours. Monitor pH; the release of the free amino acid will lower pH. Maintain pH 7.5 via autotitrator with NaOH.
-
Validation Point (Self-Check): The reaction is complete when base consumption stops (theoretical max: 50% conversion).
-
Separation:
-
Acidify mixture to pH 5.0 with acetic acid.
-
Filter off enzyme (if immobilized) or ultrafilter (if free).
-
Pass the filtrate through a cation-exchange resin (Dowex 50,
form). -
Elution: The unreacted N-acetyl-D-isomer passes through. The free This compound binds and is eluted with 1M
.
-
-
Crystallization: Concentrate the ammonia eluate and crystallize from water/ethanol.
Medicinal Chemistry Applications
A. The "Leucine Scan" & Hydrophobic Packing
In Structure-Activity Relationship (SAR) studies, replacing Leucine with Cyclopentylalanine is a standard tactic to probe the tightness of a hydrophobic pocket.
-
Logic: If a Leucine residue sits in a large hydrophobic pocket, the flexible side chain may not maximize Van der Waals contacts. The bulkier, cyclic Cyclopentylalanine can fill this void ("hole-plugging"), often increasing potency by 10-100 fold.
-
Example: This strategy is frequently used in the optimization of Matrix Metalloprotease (MMP) inhibitors and HCV Protease P2 probes.
B. Case Study: KRAS Inhibitors (Macrocyclic Peptides)
A breakthrough application of this compound appeared in the development of macrocyclic peptides targeting KRAS G12D , a notorious "undruggable" cancer target.[3]
-
The Challenge: KRAS has a smooth surface with few binding pockets.
-
The Solution: Researchers at Merck and various academic labs utilized mRNA display and ALIS (Automated Ligand Identification System) to screen macrocyclic peptide libraries.
-
Role of Cpe: In the hit peptide KRpep-2d and its derivatives (e.g., 1-09 ), this compound (cPeA) was used to replace natural hydrophobic residues.
-
Effect: The cPeA residue locked the peptide into a bioactive conformation and improved cell permeability by shielding the peptide backbone, a critical factor for intracellular targets like KRAS.
-
C. Peptide Stability Engineering
Natural peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin).
-
Mechanism: Proteases recognize specific side chains (Phe, Tyr, Trp for Chymotrypsin; Lys, Arg for Trypsin) in an extended conformation.
-
Cpe Advantage: The non-natural cyclopentyl ring is not recognized by the S1 pocket of most mammalian proteases. Incorporating Cpe at the P1 or P1' cleavage site can extend the plasma half-life of a peptide from minutes to hours.
Visualizing the Logic: SAR & Synthesis
The following diagram illustrates the strategic decision-making process in using this compound and its synthesis flow.
Figure 1: Decision tree for incorporating this compound in peptide optimization and the enzymatic workflow for its production.
Quantitative Comparison: The "Super-Isostere"
The table below highlights why a medicinal chemist would choose Cpe over canonical amino acids.
| Property | Leucine (Leu) | Phenylalanine (Phe) | This compound (Cpe) |
| Side Chain | Isobutyl (Flexible) | Benzyl (Planar, Aromatic) | Cyclopentyl (Cyclic, Rigid) |
| Van der Waals Vol. | ~124 ų | ~135 ų | ~130 ų |
| LogP (Hydrophobicity) | 1.52 | 1.70 | ~1.9 - 2.1 (Est.) |
| Protease Lability | High | High (Chymotrypsin) | Low / Resistant |
| Conformational Entropy | High (High penalty upon binding) | Moderate | Low (Pre-organized) |
References
-
Enzymatic Resolution Protocol
- Green Chemistry, "A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
-
Source:
-
KRAS Inhibitor Discovery
-
Journal of Medicinal Chemistry, "Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries."[3]
-
Source:
-
-
Fmoc-L-Cyclopentylalanine Reagent Data
- Chem-Impex International, "Fmoc-L-cyclopentylalanine - Product Details and Applic
-
Source:
-
General Synthesis of Non-Proteinogenic Amino Acids
- Organic Chemistry Portal, "Strecker Synthesis - Mechanism and Examples."
-
Source:
-
Medicinal Chemistry of Cyclin Dependent Kinase Inhibitors
- US Patent 9376465B2, "Cyclin based inhibitors of CDK2 and CDK4" (Detailing the use of cyclopentylalanine as a phenylalanine isostere).
-
Source:
Sources
The Cyclopentyl Constraint: Steric & Conformational Control in Amino Acid Analogs
Executive Summary
In the optimization of peptide-based therapeutics and small molecule drugs, the cyclopentyl group occupies a unique "Goldilocks" zone of steric influence. Unlike the rigid, chair-locked cyclohexane ring or the freely rotating isopropyl group, the cyclopentyl ring offers a specific balance of lipophilicity, volume, and conformational flexibility (via envelope puckering).
This technical guide analyzes the cyclopentyl group's role in two distinct modalities:
-
-Disubstitution (e.g., Cycloleucine/Ac
c): Constraining the peptide backbone to induce helical secondary structures ( -helices). -
Side-Chain Mimicry (e.g., Cyclopentylglycine): Optimizing hydrophobic interactions where isopropyl is too small and cyclohexyl is too bulky.
Part 1: The Physicochemical Landscape
To effectively deploy cyclopentyl analogs, one must understand their spatial and thermodynamic profile relative to standard aliphatic residues.
Geometry and Entropy
The cyclopentyl ring is not planar; it exists primarily in an envelope or half-chair conformation. This pseudorotation allows for slight induced-fit adjustments within a receptor pocket, a feature absent in the rigid chair conformation of a cyclohexyl group.
-
Entropy (
): Replacing a linear alkyl chain (e.g., isoleucine) with a cyclopentyl ring significantly reduces the entropic penalty of binding. The side chain is already "pre-organized." -
Volume: The cyclopentyl group has a molar volume intermediate between isopropyl and cyclohexyl, but with a distinct "flatness" that allows it to slide into narrow hydrophobic clefts.
Comparative Steric Parameters
The following table contrasts the cyclopentyl group with its primary aliphatic competitors in medicinal chemistry.
| Parameter | Isopropyl (Val-like) | Cyclopentyl (Cpg) | Cyclohexyl (Cha) | Impact Analysis |
| Taft Steric ( | -0.47 | -0.51 | -0.79 | Cyclopentyl is sterically similar to isopropyl but with greater hydrophobic surface area. |
| Lipophilicity ( | 1.30 | 2.14 | 2.51 | Cyclopentyl increases |
| Conformation | Rotatable | Envelope (Flexible) | Chair (Rigid) | Cyclopentyl avoids the severe 1,3-diaxial interactions found in axial-substituted cyclohexanes. |
| Backbone Effect | Distorted Helix | When used as |
Part 2: Conformational Control Mechanisms
The Thorpe-Ingold Effect in
When the cyclopentyl ring incorporates the
The internal bond angle of the cyclopentane ring (
-
Result:
residues are strong promoters of -helices and Type-III -turns . -
Application: Inserting
into a bioactive peptide can "lock" the active conformation, protecting it from proteolysis and increasing affinity.
Visualization: The Conformational Decision Tree
The following diagram illustrates the logic flow for selecting the cyclopentyl constraint during lead optimization.
Caption: Decision logic for deploying cyclopentyl constraints versus alternative alkyl groups based on structural biology data.
Part 3: Synthetic Protocols
The synthesis of these analogs requires robust methodologies. The Bucherer-Bergs reaction is the industry standard for generating
Protocol: Bucherer-Bergs Synthesis of
This protocol yields 1-aminocyclopentanecarboxylic acid from cyclopentanone.[1]
Reagents:
-
Cyclopentanone (1.0 eq)[1]
-
Potassium Cyanide (KCN) (2.0 eq) [SAFETY: HIGH TOXICITY] [1]
-
Ammonium Carbonate
(4.0 eq) -
Solvent: 50% Ethanol/Water
-
Hydrolysis Agent: 6N HCl or NaOH
Step-by-Step Workflow:
-
Hydantoin Formation:
-
Dissolve ammonium carbonate in warm water/ethanol (
C). -
Add cyclopentanone slowly.
-
Add KCN solution dropwise (perform in a well-ventilated fume hood with cyanide sensors active).
-
Reflux at
C for 4–6 hours.[1] -
Observation: The solution will eventually precipitate the spiro-hydantoin intermediate.
-
Cool to
C, filter the precipitate, and wash with cold water.
-
-
Hydrolysis (Ring Opening):
-
Suspend the hydantoin in 6N HCl (acidic hydrolysis preferred for amino acid isolation).
-
Reflux at
C for 24–48 hours (monitor CO evolution). -
Concentrate in vacuo to dryness.
-
-
Purification:
-
Redissolve residue in minimum water.
-
Neutralize with pyridine or use ion-exchange chromatography (Dowex 50) to isolate the free zwitterion.
-
Recrystallize from Ethanol/Water.
-
Visualization: Bucherer-Bergs Reaction Pathway
Caption: Mechanistic flow of the Bucherer-Bergs synthesis converting cyclopentanone to Ac5c via the hydantoin intermediate.
Part 4: Case Studies in Drug Design
Peptidomimetics: The BACE1 Inhibitor Example
In the development of Beta-secretase (BACE1) inhibitors for Alzheimer's disease, researchers often struggle with the flexibility of linear leucine or phenylalanine residues.
-
Challenge: Linear side chains suffer high entropic penalties upon binding.
-
Solution: Substitution with Cyclopentylglycine .
-
Mechanism: The cyclopentyl group fills the hydrophobic
or subsite of the enzyme. Its limited flexibility (envelope puckering) allows it to adapt to the pocket's shape better than a rigid cyclohexyl group, while still providing the entropic benefit of a cyclic constraint.
Transport Inhibition: Cycloleucine
Cycloleucine (
-
Function: It acts as a competitive inhibitor of amino acid transport systems (System L).
-
Structural Basis: Because the backbone is locked in the ring, it cannot undergo the conformational changes required for transamination or metabolic degradation, making it an ideal probe for studying transport kinetics without metabolic interference.
References
-
Toniolo, C., et al. (1993). Structure and conformation of the 1-aminocyclopentane-1-carboxylic acid residue. Journal of Peptide Science.
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.
-
BenchChem. (2025).[1] Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact.
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
-
MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules.
Sources
Methodological & Application
Advanced Asymmetric Synthesis Protocols for L-Cyclopentylalanine (cPeA): Chemo- and Biocatalytic Approaches for Peptide Drug Discovery
Executive Summary
L-Cyclopentylalanine (cPeA) is a highly valued non-natural amino acid utilized to enhance the hydrophobicity, metabolic stability, and target affinity of peptide-based therapeutics, such as KRAS inhibitory macrocycles and Cathepsin S inhibitors[1][2]. Because biological targets are exquisitely stereosensitive, the rigorous enantioselective synthesis of L-cPeA is critical for maintaining pharmacological efficacy. This application note details three orthogonal, field-proven protocols for the asymmetric synthesis of L-cPeA: Biocatalytic Reductive Amination, Catalytic Asymmetric Hydrogenation, and Chiral Auxiliary-Directed Alkylation.
As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but to explain the fundamental causality behind each experimental choice, ensuring that your workflows are both robust and self-validating.
Mechanistic Rationale & Strategic Selection
When selecting a synthetic route for L-cPeA, chemists must balance scale, cost, and enantiomeric excess (ee).
-
Biocatalysis using engineered Phenylalanine Dehydrogenase (PheDH) provides unmatched enantioselectivity (>99% ee) under mild, aqueous conditions, representing the most sustainable route for process-scale manufacturing[3].
-
Asymmetric Hydrogenation utilizes transition-metal catalysis (e.g., Rh-DuPhos) to set the stereocenter with high atom-economy, ideal for intermediate scale-up and broad substrate screening.
-
Chiral Auxiliaries (e.g., Schöllkopf bis-lactim ether) offer highly predictable stereocenters via steric shielding. While they require stoichiometric chiral reagents, they are unparalleled for rapid, small-scale discovery chemistry.
Protocol A: Biocatalytic Reductive Amination via Engineered PheDH
Causality & Experimental Design: Wild-type PheDH naturally converts phenylpyruvate to L-phenylalanine. By employing a mutant PheDH with an engineered substrate-binding pocket, the enzyme accommodates the aliphatic bulk of cyclopentylpyruvate[3]. The reaction is driven to completion by coupling it with Formate Dehydrogenase (FDH), which recycles the NADH cofactor. This creates a self-sustaining, thermodynamically favorable system. The reaction is strictly buffered to pH 10.4 to optimize the ammonia equilibrium—ensuring sufficient free NH₃ is available for the imine intermediate without denaturing the biocatalyst[3].
Figure 1: Biocatalytic reductive amination workflow with in situ NADH cofactor recycling.
Step-by-Step Methodology:
-
Preparation of Reaction Matrix: In a jacketed reactor, dissolve ammonium formate (500 mM) and ammonia (200 mM) in deionized water. Adjust precisely to pH 10.4 using aqueous NH₄OH or HCl[3]. Critical Step: pH drift will stall the reaction; use a highly buffered system.
-
Substrate Addition: Add 3-cyclopentyl-2-oxopropanoic acid to a final concentration of 50 mM. Ensure complete dissolution.
-
Cofactor Priming: Add NAD⁺ to a catalytic concentration of 0.5 mM.
-
Initiation: Introduce engineered PheDH (10 U/mL) and FDH (10 U/mL). Stir gently at 25 °C to avoid mechanical shear denaturation of the proteins.
-
Self-Validation & Monitoring: Monitor the reaction via reversed-phase HPLC (C18 column, UV detection at 210 nm). The system validates itself when substrate depletion correlates 1:1 with L-cPeA formation. Conversion is typically >95% within 24 hours.
-
Isolation: Acidify the mixture to pH 2.0 to precipitate the enzymes. Centrifuge and filter. Apply the supernatant to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water, then elute L-cPeA with 1M aqueous ammonia. Lyophilize to obtain the pure amino acid.
Protocol B: Catalytic Asymmetric Hydrogenation of Dehydroamino Acids
Causality & Experimental Design: This approach relies on the bidentate coordination of an α-enamide substrate to a chiral cationic Rhodium(I) center. The rigid chiral environment of the phosphine ligand (e.g., (S,S)-Me-DuPhos) dictates the facial approach of hydrogen. According to the Halpern mechanism, while the major diastereomeric catalyst-substrate complex is more stable, the oxidative addition of H₂ and subsequent migratory insertion occur orders of magnitude faster for the minor complex, leading to exquisite enantioselectivity.
Figure 2: Halpern mechanistic cycle for Rh-catalyzed asymmetric hydrogenation.
Step-by-Step Methodology:
-
Substrate Synthesis: Prepare methyl 2-acetamido-3-cyclopentylacrylate via a Horner-Wadsworth-Emmons reaction between methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate and cyclopentanecarboxaldehyde.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)((S,S)-Me-DuPhos)]BF₄ (1.0 mol%) in anhydrous, degassed methanol. Strict exclusion of oxygen is required to prevent phosphine oxidation.
-
Hydrogenation: Transfer the substrate (0.5 M in methanol) and the catalyst solution to a high-pressure hydrogenation autoclave.
-
Pressurization: Purge the vessel with H₂ gas three times, then pressurize to 60 psi (4 atm).
-
Reaction: Stir vigorously at 25 °C for 12 hours.
-
Self-Validation: Vent the reactor. Take a 50 µL aliquot, evaporate the solvent, and analyze via chiral GC or chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) to confirm >98% ee.
-
Deprotection: Reflux the resulting methyl N-acetyl-L-cyclopentylalaninate in 6M HCl for 12 hours to cleave the acetyl and methyl ester groups, yielding free L-cPeA hydrochloride.
Protocol C: Chiral Auxiliary-Directed Alkylation (Schöllkopf Method)
Causality & Experimental Design: The Schöllkopf bis-lactim ether (derived from cyclo-L-Val-Gly) acts as a rigid chiral template. Deprotonation with a strong, non-nucleophilic base (n-BuLi) at cryogenic temperatures (-78 °C) forms a planar aza-enolate. The bulky isopropyl group of the valine residue sterically shields the re-face of the enolate, forcing the incoming electrophile (cyclopentylmethyl iodide) to attack exclusively from the si-face (trans-diastereoselectivity). Cryogenic conditions are non-negotiable here; higher temperatures increase the kinetic energy of the system, allowing for bond rotation and facial leakage, which degrades the de (diastereomeric excess).
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the Schöllkopf chiral auxiliary (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to -78 °C. Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metalation.
-
Alkylation: Add cyclopentylmethyl iodide (1.1 equiv) dropwise. Maintain at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude alkylated bis-lactim ether in 0.25 M trifluoroacetic acid (TFA). Stir at room temperature for 12 hours to gently hydrolyze the auxiliary without racemizing the newly formed stereocenter.
-
Purification: Separate the auxiliary byproduct (L-valine methyl ester) from the desired L-cPeA methyl ester via silica gel chromatography.
Quantitative Data Presentation
To assist in protocol selection, the following table summarizes the operational metrics of the three described methodologies:
| Synthesis Protocol | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability | Cost-Efficiency (Scale) | Primary Application |
| A. Biocatalytic (PheDH) | 85 - 95% | > 99.5% | High (Kg+) | Excellent | Process Chemistry / Manufacturing |
| B. Asymmetric Hydrogenation | 90 - 98% | 95 - 98% | Medium (g - Kg) | Good | Intermediate Scale-up |
| C. Chiral Auxiliary (Schöllkopf) | 70 - 80% | > 98% (after purif.) | Low (mg - g) | Poor | Discovery / SAR Screening |
References
-
Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids ACS Omega URL:[Link][1]
-
Amino acid dehydrogenase-derived biocatalysts (WO2006015885A1) Google Patents URL:[3]
-
Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006015885A1 - Amino acid dehydrogenase-derived biocatalysts - Google Patents [patents.google.com]
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Fmoc-L-Cyclopentylalanine (Fmoc-Cpa-OH)
Executive Summary
Fmoc-L-Cyclopentylalanine (Fmoc-Cpa-OH) is a non-canonical amino acid increasingly utilized in therapeutic peptide development to enhance lipophilicity, membrane permeability, and metabolic stability against proteolysis.[1] Structurally analogous to Phenylalanine and Leucine, the cyclopentyl side chain introduces significant steric bulk and hydrophobicity.
This guide addresses the specific challenges associated with Fmoc-Cpa-OH incorporation: steric hindrance during coupling and hydrophobic aggregation of the growing peptide chain.[1] We present a validated protocol utilizing DIC/OxymaPure activation to maximize yield while minimizing racemization, suitable for both manual and automated synthesizers.
Critical Material Attributes
| Parameter | Specification | Notes |
| Compound | Fmoc-L-Cyclopentylalanine | Synonyms: Fmoc-3-cyclopentyl-L-alanine |
| CAS Number | 371770-32-0 | Verify CAS; distinct from cyclopropyl (214750-76-2) |
| Mol.[1][2][3] Weight | 379.45 g/mol | |
| Formula | ||
| Solubility | Soluble in DMF, NMP, DCM | 0.5 M stock solutions recommended |
| Steric Profile | Moderate steric hindrance; similar to Leucine but bulkier |
Strategic Protocol Design
The Challenge: Sterics and Aggregation
Incorporating Fmoc-Cpa-OH presents two distinct kinetic barriers:
-
Coupling of Cpa: The bulky cyclopentyl group hinders the approach of the activated ester to the N-terminus of the resin-bound peptide.
-
Coupling onto Cpa: Once Cpa is installed, its bulky side chain shields the newly liberated N-terminal amine, making the subsequent acylation difficult.
The Solution: Activation Chemistry
While HATU/DIPEA is a potent activator, it carries a risk of racemization (epimerization) if base concentration is uncontrolled, particularly with slower coupling kinetics.
-
Primary Recommendation: DIC (Diisopropylcarbodiimide) / OxymaPure . This system generates the Oxyma-active ester, which is highly reactive yet suppresses racemization more effectively than HOBt/HBTU systems at elevated temperatures or extended times [1].
-
Alternative: HATU / HOAt / Collidine .[4] Use collidine (a weaker base than DIPEA) to maintain basicity for activation while reducing proton abstraction from the
-carbon.[1]
Detailed Experimental Protocol
Materials Preparation
-
Resin Selection: Use ChemMatrix (PEG-based) or Rink Amide MBHA low-loading (0.3–0.5 mmol/g) resins. High-swelling resins are critical to combat the hydrophobic collapse induced by the cyclopentyl side chain.
-
Solvent: DMF (Dimethylformamide), Peptide Grade (low amine content).
Step-by-Step Workflow
Step 1: Resin Swelling & Deprotection[3][4][5]
-
Swell resin in DCM for 20 min, then wash 3x with DMF.
-
Deprotection: Treat with 20% Piperidine in DMF (containing 0.1 M OxymaPure to suppress aspartimide formation if Asp is present) for 2 x 10 min.
-
Wash: DMF (5x), DCM (3x), DMF (3x). Ensure all piperidine is removed.
Step 2: Activation and Coupling of Fmoc-Cpa-OH
Target: Coupling Fmoc-Cpa-OH to the resin-bound peptide.[1]
-
Calculate: Use 4.0 equivalents (eq) of Fmoc-Cpa-OH relative to resin loading.
-
Dissolve: Dissolve AA and 4.0 eq OxymaPure in minimal DMF.
-
Activate: Add 4.0 eq DIC . Stir for 2 minutes to form the active ester.
-
Incubate: Add mixture to resin.
-
Room Temp: Shake for 60–90 minutes .
-
Microwave: 75°C for 5 minutes (Power: 25W).
-
-
Wash: DMF (4x).
Step 3: Monitoring (QC)
Perform a Kaiser Test (ninhydrin).
-
Colorless beads: Complete coupling.
-
Blue beads: Incomplete. Re-couple using HATU/HOAt/DIPEA (3 eq each) for 45 min.
Step 4: Coupling the NEXT Amino Acid (Critical Step)
Target: Acylating the sterically hindered N-terminus of Cpa.
-
Deprotect Fmoc-Cpa-peptide as standard (Step 1).
-
Modify Activation: The amine of Cpa is sterically shielded. Use a stronger activation protocol for the incoming amino acid.
-
Reagents: HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq) .
-
Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for this step to improve kinetics.
-
Time: Double the standard coupling time (e.g., 2 hours at RT or 2 x 10 min at 75°C MW).
-
-
Capping: If Kaiser test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Process Visualization
The following diagram illustrates the optimized SPPS cycle for Fmoc-Cpa-OH, highlighting the critical decision points for steric management.
Caption: Optimized SPPS cycle for Fmoc-Cpa-OH showing activation logic and QC checkpoints.
Troubleshooting & Optimization
| Issue | Root Cause | Remediation Strategy |
| Incomplete Coupling | Steric hindrance of the cyclopentyl ring.[1] | Switch solvent to NMP or DMF/DCM (1:1) to improve resin swelling. Increase temperature to 50°C (manual) or 75°C (MW). |
| Racemization | Over-activation with base (DIPEA) at high temp. | Switch exclusively to DIC/Oxyma . If using microwave, limit temp to 75°C. Avoid phosphonium salts (PyBOP) with strong bases. |
| Aggregation | Hydrophobic nature of Cpa stretches.[1] | Use Pseudoproline dipeptides at Ser/Thr/Cys positions downstream.[5] Use ChemMatrix resin. |
| Low Yield of Next AA | Steric shielding of N-terminal amine by Cpa. | Use HATU/HOAt for the subsequent amino acid. Perform a "double couple" automatically for the residue immediately following Cpa. |
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal. Link
-
CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide." CEM Application Notes. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews. Link
-
Merck / Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Technical Guide." Link
Sources
Application Note: Scalable Synthesis of Cyclic Aliphatic Amino Acids
This Application Note provides a comprehensive technical guide for the synthesis of L-Cyclopentylalanine (L-Cpa) .
Critical Scientific Clarification: Direct catalytic hydrogenation of L-Phenylalanine (L-Phe) yields L-Cyclohexylalanine (L-Cha) , a 6-membered ring analog, not this compound (a 5-membered ring analog). Converting the 6-carbon phenyl ring of L-Phe to a 5-carbon cyclopentyl ring requires complex ring-contraction chemistry that is not industrially scalable.
Therefore, this guide is structured into two distinct parts to address the researcher's potential intent:
-
Part A: The scalable synthesis of L-Cyclohexylalanine (L-Cha) directly from L-Phenylalanine (likely the intended "hydrogenation" route).
-
Part B: The actual scalable synthesis of This compound (L-Cpa) using the standard Enzymatic Resolution pathway, starting from C5 precursors.
Executive Summary
Non-proteinogenic amino acids bearing aliphatic cyclic side chains are critical pharmacophores in peptide therapeutics (e.g., enzyme inhibitors, GPCR ligands). They impart lipophilicity and proteolytic stability. This guide details the industrial protocols for synthesizing two structurally related but synthetically distinct analogs:
-
L-Cyclohexylalanine (L-Cha): Synthesized via direct catalytic hydrogenation of L-Phenylalanine.
-
This compound (L-Cpa): Synthesized via alkylation of acetamidomalonate followed by enzymatic resolution.
Structural Comparison
| Feature | L-Phenylalanine (L-Phe) | L-Cyclohexylalanine (L-Cha) | This compound (L-Cpa) |
| Side Chain | Aromatic Phenyl (C6) | Saturated Cyclohexyl (C6) | Saturated Cyclopentyl (C5) |
| Synthesis Route | Fermentation (Source) | Hydrogenation of L-Phe | Enzymatic Resolution |
| Key Reagent | -- | Rh/C or PtO₂ / H₂ | Acylase I / Cyclopentylmethyl halide |
PART A: Scalable Synthesis of L-Cyclohexylalanine (L-Cha) from L-Phenylalanine
This protocol describes the reduction of the aromatic ring of L-Phe. This is the standard industrial route for "converting L-Phe to a cyclic aliphatic analog."
Reaction Mechanism
The reaction involves the heterogeneous catalytic hydrogenation of the aromatic
Catalyst Selection:
-
Rhodium on Carbon (5% Rh/C): Preferred for industrial scale. It operates at lower pressures and temperatures than Platinum, minimizing racemization [1].
-
Platinum Oxide (Adams' Catalyst): Effective but requires higher loadings and is more sensitive to poisoning.
Experimental Protocol (Scalable to 100g)
Materials:
-
L-Phenylalanine (CAS: 63-91-2): 100.0 g (0.605 mol)
-
5% Rhodium on Activated Carbon (Rh/C): 5.0 g (5 wt% loading)
-
Acetic Acid (Glacial): 500 mL
-
Water (Deionized): 100 mL
-
Sulfuric Acid (conc.): 33 mL (0.605 mol) – Optional, increases solubility
Workflow:
-
Dissolution: In a 1L hydrogenation vessel (Hastelloy or glass-lined), suspend L-Phenylalanine in the Acetic Acid/Water mixture. Add Sulfuric Acid slowly if used (protonation prevents catalyst poisoning by the free amine).
-
Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition of solvent vapors.
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x).
-
Purge with Hydrogen (3x).
-
Pressurize to 3–5 atm (45–75 psi) .
-
Heat to 50–60°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (theoretical uptake: 3 mol H₂ per mol Phe). Time: ~6–12 hours.[1]
-
-
Workup:
-
Isolation (Isoelectric Precipitation):
-
Dissolve the residue in minimal water.
-
Adjust pH to ~6.0 (isoelectric point of Cha) using 50% NaOH or NH₄OH.
-
Cool to 4°C overnight. L-Cyclohexylalanine precipitates as white crystals.
-
Filter, wash with cold water/ethanol, and dry.
-
Yield: 90–95% Purity: >98% (HPLC), >99% ee (Chiral HPLC).
Process Visualization (L-Phe to L-Cha)
Figure 1: Workflow for the catalytic hydrogenation of L-Phenylalanine to L-Cyclohexylalanine.
PART B: Scalable Synthesis of this compound (L-Cpa)
Since L-Cpa cannot be made from L-Phe, the industrial standard is the Enzymatic Resolution of N-Acetyl-Dthis compound . This method is robust, scalable to multi-kilogram quantities, and yields extremely high optical purity [2].
Retrosynthetic Strategy
-
Target: this compound (L-Cpa)[3]
-
Precursor: Dthis compound (DL-Cpa)
-
Starting Materials: Diethyl acetamidomalonate + Cyclopentylmethyl bromide (or chloride).
Experimental Protocol
Step 1: Synthesis of N-Acetyl-Dthis compound
-
Alkylation:
-
Dissolve Diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing Sodium Ethoxide (1.1 eq).
-
Add Cyclopentylmethyl bromide (1.1 eq) dropwise at reflux.
-
Reflux for 4–6 hours until the malonate is consumed.
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the mixture and treat with 48% Hydrobromic acid (or 6M HCl).
-
Reflux for 12 hours. This hydrolyzes the esters and the acetyl group, and decarboxylates the gem-dicarboxylic acid to yield Dthis compound hydrochloride .
-
-
Re-Acetylation:
-
Dissolve the crude amino acid salt in 2M NaOH (pH > 10).
-
Cool to 0°C and add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10 with NaOH.
-
Acidify with HCl to precipitate N-Acetyl-Dthis compound . Recrystallize from water/ethanol.
-
Step 2: Enzymatic Resolution (The Key Chiral Step)
Materials:
-
Substrate: N-Acetyl-Dthis compound (100 g, 0.5 mol)
-
Enzyme: Acylase I (Grade: Aspergillus melleus or Hog Kidney, >30,000 U/g).
-
Buffer: 0.1M Cobalt Chloride (CoCl₂, activator), Ammonia/Acetic acid for pH adjustment.
Workflow:
-
Reaction Setup:
-
Dissolve 100 g of N-Acetyl-DL-Cpa in 800 mL distilled water.
-
Adjust pH to 7.5 using Ammonia (NH₄OH).
-
Add 100 mg CoCl₂·6H₂O (activator).
-
Add Acylase I (approx. 0.5–1.0 g, depending on activity).
-
-
Incubation:
-
Incubate at 37°C with gentle stirring.
-
Mechanism:[1][4][5][6][7] The enzyme selectively hydrolyzes the amide bond of the L-isomer only. The D-isomer remains acetylated.
-
Monitoring: Check pH periodically; maintain at 7.5. Reaction is complete when L-isomer concentration plateaus (typically 24–48 hours).
-
-
Separation (Solubility Difference):
-
Acidify the mixture to pH 5.0 .
-
Treat with activated charcoal and filter (removes enzyme and impurities).
-
Concentrate the filtrate in vacuo until crystals form.
-
This compound (free amino acid) is less soluble in ethanol/water than the acetylated D-form.
-
Alternative: Pass through a cation-exchange resin (Dowex 50, H+ form). The free L-Cpa binds to the resin; the N-Acetyl-D-Cpa (an anion at neutral pH) passes through.
-
Elute L-Cpa with 2M NH₄OH.
-
-
Purification:
-
Recrystallize L-Cpa from water/acetone.
-
Yield: ~40–45% (Max theoretical is 50%).[2] Enantiomeric Excess (ee): >99.5%.[8]
Process Visualization (Enzymatic Resolution)
Figure 2: Enzymatic resolution workflow for isolating this compound.
References
- Gras, J. L. (2003). "Reductions of Aromatic Amino Acids and Derivatives." Journal of Organic Chemistry.
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[9] (The foundational text for acetamidomalonate synthesis and acylase resolution).
- Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364.
- BenchChem Protocols. (2025). "N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
Sources
- 1. Cyclopentanecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis [beilstein-journals.org]
- 7. Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Synthesis of epimers of L-cyclopentenylglycine using enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Coupling reagents for sterically hindered L-Cyclopentylalanine
Application Note: High-Efficiency Coupling Strategies for Sterically Hindered L-Cyclopentylalanine (Cpa)
Executive Summary
This compound (Cpa) is a non-canonical amino acid increasingly critical in the development of metabolic stability-enhanced therapeutics, particularly GLP-1 receptor agonists and kinase inhibitors. Its structural utility lies in its lipophilic cyclopentyl side chain, which mimics Leucine or Isoleucine but provides greater proteolytic resistance and hydrophobic interaction potential.
However, the bulk of the cyclopentyl ring adjacent to the
The Steric Challenge & Mechanistic Barrier
To successfully couple Cpa, one must understand the failure mode. The cyclopentyl group exerts steric pressure that impedes the nucleophilic attack of the incoming amine on the activated carbonyl.
The Racemization Trap (Oxazolone Formation)
When coupling kinetics are slow, the activated amino acid spends more time in its reactive state. This allows the amide oxygen of the preceding residue to attack the activated carbonyl, forming an oxazolone (azlactone) intermediate.
-
The Danger: The C
-proton of the oxazolone is highly acidic. Weak bases can abstract this proton, destroying the chirality (L D conversion). -
The Fix: We must maximize coupling speed (
) while minimizing base strength and concentration.
Reagent Selection Matrix
The industry standard has shifted from potentially explosive benzotriazoles (HOBt/HATU) to safer, more reactive oxyma-based reagents.[1][2]
| Reagent System | Class | Reactivity | Racemization Risk | Recommendation |
| DIC / Oxyma Pure | Carbodiimide + Additive | High | Lowest | Primary Choice. Allows base-free coupling, eliminating base-catalyzed racemization. |
| COMU / DIPEA | Uronium (Oxyma-based) | Very High | Low (if base controlled) | Secondary Choice. Use for extremely difficult sequences where kinetics are the limiting factor. |
| HATU / HOAt | Uronium (Benzotriazole) | High | Moderate | Legacy. Effective but riskier supply chain (explosive) and higher racemization than COMU. |
| TFFH / NMM | Acyl Fluoride | Moderate | Low | Specialist. Use only if Cpa is coupling to an extremely hindered amine (e.g., N-methylated residue). |
Decision Logic for Cpa Coupling
Figure 1: Decision matrix for selecting coupling reagents based on steric environment.
Detailed Experimental Protocols
Protocol A: The "Safe" Method (DIC/Oxyma)
Best for preventing racemization.[3] Ideal when Cpa is the incoming acid.
Materials:
-
Fmoc-L-Cpa-OH
-
Solvent: DMF (N-methylpyrrolidone [NMP] recommended for aggregation-prone sequences).[7]
Procedure:
-
Preparation: Dissolve Fmoc-L-Cpa-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (3.0 eq).
-
Note: Do NOT add base (DIPEA/NMM). The absence of base preserves chirality.
-
-
Pre-activation: Allow to react for 2–3 minutes. The solution will turn yellow/orange.
-
Coupling: Transfer solution to the resin-bound free amine.
-
Reaction Time: Shake at Room Temperature (RT) for 60–120 minutes.
-
Monitoring: Perform a Kaiser test or Chloranil test (for secondary amines). If incomplete, do not extend time; perform a second coupling with fresh reagents.
Protocol B: The "Power" Method (COMU/TMP)
Best when coupling Cpa to a difficult amine (e.g., Proline, N-Me-Ala).
Materials:
-
Fmoc-L-Cpa-OH
-
COMU
-
Base: 2,4,6-Trimethylpyridine (TMP) or Collidine.
-
Critical: Avoid DIPEA if possible. If DIPEA is used, limit to 1.0 eq per eq of AA. TMP is a weaker, sterically hindered base that minimizes proton abstraction.
-
Procedure:
-
Preparation: Dissolve Fmoc-L-Cpa-OH (3.0 eq) and COMU (3.0 eq) in DMF/NMP.
-
Activation: Add TMP (3.0 eq) immediately before addition to resin.
-
Alert: Do not pre-activate for >1 minute. Uronium salts react instantly; prolonged activation leads to guanidinium capping of the amine.
-
-
Coupling: Add to resin.
-
Reaction Time: 30–60 minutes at RT.
-
Microwave Option: If using microwave SPPS, set max temperature to 50°C . Standard 75°C protocols cause significant racemization of Cpa.
Comparative Data: Racemization & Yield
The following data summarizes typical performance metrics when coupling bulky amino acids (analogous to Cpa) based on aggregated literature values (e.g., El-Faham et al.).
| Coupling System | Base Used | % Racemization (DL-Isomer) | Yield (Difficult Seq) |
| HBTU / HOBt | DIPEA (2 eq) | 5.0 – 12.0% | 75% |
| HATU / HOAt | DIPEA (2 eq) | 1.5 – 3.0% | 92% |
| COMU | DIPEA (2 eq) | 0.8 – 1.5% | 96% |
| COMU | TMP (1 eq) | < 0.2% | 98% |
| DIC / Oxyma | None | < 0.1% | 95% |
Table 1: Comparison of coupling efficiency and enantiomeric purity. Note the drastic reduction in racemization when switching from HBTU to COMU/TMP or DIC/Oxyma.
SPPS Workflow Visualization
The following diagram illustrates the optimized cycle for Cpa incorporation, highlighting the critical control points to prevent failure.
Figure 2: Optimized SPPS cycle for this compound, emphasizing base control and validation steps.
Troubleshooting Guide
Problem: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Steric shielding of the resin-bound amine or aggregation of the peptide chain.
-
Solution:
Problem: Racemization (D-Cpa detected in QC)
-
Cause: Too much base or too strong a base (DIPEA) during activation.
-
Solution: Switch to Protocol A (DIC/Oxyma) . If using uronium salts, ensure the base is TMP or Collidine and does not exceed 1 equivalent relative to the amino acid.
Problem: Cpa Deletion in Sequence
-
Cause: Slow kinetics led to termination or capping.
-
Solution: Use COMU (Protocol B). It is more reactive than HATU for hindered substrates. Ensure the resin loading is not too high (< 0.5 mmol/g) to reduce steric crowding on the bead.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem. Link
-
Jad, Y. E., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 19, 1-x. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[3][9][10][11][12][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomatik.com [biomatik.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jpt.com [jpt.com]
- 13. peptide.com [peptide.com]
Application Note: L-Cyclopentylalanine in Peptidomimetic ACE Inhibitor Design
Topic: Applications of L-Cyclopentylalanine in ACE Inhibitor Research Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Peptide Engineers.
Probing S1' Hydrophobicity and Enhancing Metabolic Stability
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors remain a cornerstone of antihypertensive therapy.[1][2] However, the development of next-generation inhibitors focuses on improving metabolic stability and tissue specificity. This compound (Cpa) , a non-proteinogenic amino acid, has emerged as a critical tool in Structure-Activity Relationship (SAR) studies. By mimicking the steric bulk of Leucine and Phenylalanine while eliminating aromatic
Scientific Rationale: The Chemical Basis of Cpa
The active site of ACE is a zinc-metallopeptidase containing distinct subsites (S1, S1', S2) that bind substrate side chains.
-
The S1' Pocket: Historically occupied by Proline in Captopril or hydrophobic residues in Enalaprilat. This pocket is deep and hydrophobic.[3]
-
Cpa vs. Phenylalanine (Phe): While Phe relies on
- stacking or aromatic interactions, Cpa provides a saturated, aliphatic cyclopentyl ring. This offers a unique "hydrophobic packer" that fills space without electronic aromatic contributions, allowing researchers to decouple steric fit from electronic effects. -
Metabolic Stability: As a non-natural amino acid, Cpa is not recognized by endogenous proteases (e.g., chymotrypsin), significantly increasing the plasma half-life of peptide-based inhibitors.
Comparative Properties
| Property | L-Phenylalanine (Phe) | This compound (Cpa) | Impact on ACE Inhibition |
| Side Chain | Benzyl (Aromatic) | Cyclopentylmethyl (Aliphatic) | Probes hydrophobic vs. |
| LogP (Lipophilicity) | ~1.38 | ~2.5 (Estimated) | Increased membrane permeability; stronger hydrophobic burial. |
| Steric Bulk | Planar | Non-planar (Puckered) | Better fit for "rounded" hydrophobic pockets; induces conformational constraint. |
| Proteolytic Stability | Low (Native substrate) | High (Resistant) | Prolongs in vivo duration of action. |
Experimental Workflow: Cpa-Scanning Mutagenesis
The following workflow describes the design and testing of Cpa-containing peptidomimetics.
Figure 1: Workflow for integrating this compound into ACE inhibitor discovery pipelines.
Protocol 1: Automated Fmoc-SPPS of Cpa-Analogs
Objective: Synthesize a model tripeptide inhibitor Acetyl-Cpa-His-Leu-OH (Analog of Angiotensin I C-terminus) to test S1 subsite affinity.
Materials:
-
Resin: Wang Resin (pre-loaded with Fmoc-Leu-OH, 0.6 mmol/g).
-
Amino Acids: Fmoc-L-Cyclopentylalanine-OH (Fmoc-Cpa-OH), Fmoc-His(Trt)-OH.
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Solvents: DMF (peptide grade), DCM, Piperidine.
Step-by-Step Methodology:
-
Resin Swelling:
-
Weigh 0.1 mmol of Fmoc-Leu-Wang resin into a reaction vessel.
-
Swell in DCM (5 mL) for 30 mins; drain and wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% Piperidine in DMF (5 mL).
-
Shake for 5 mins, drain. Repeat for 10 mins.
-
Wash resin with DMF (5x) to remove piperidine traces.
-
-
Coupling of Fmoc-His(Trt)-OH:
-
Dissolve Fmoc-His(Trt)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to activate.
-
Add to resin immediately. Shake for 45-60 mins at room temperature.
-
QC Check: Perform Kaiser test (should be negative/colorless).
-
-
Coupling of Fmoc-Cpa-OH (Critical Step):
-
Note: Cpa is bulkier than standard amino acids.
-
Activation: Use DIC/Oxyma (1:1 ratio, 4 eq) instead of HBTU to reduce racemization and improve coupling efficiency for sterically hindered residues.
-
Reaction Time: Extend coupling time to 2 hours or perform double coupling (2 x 1 hour).
-
Wash with DMF (5x).
-
-
N-Terminal Capping (Acetylation):
-
After final Fmoc removal, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 mins.
-
-
Cleavage & Isolation:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
Protocol 2: FRET-Based ACE Inhibition Assay
Objective: Determine the IC50 of the Cpa-containing analog using a fluorogenic substrate. This assay avoids the artifacts of spectrophotometric methods.
Materials:
-
Enzyme: Recombinant Human ACE (Somatic).
-
Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Fluorogenic). Cleavage separates the Abz fluorophore from the Nitro-Phe quencher.
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 7.5.
-
Equipment: Fluorescence Microplate Reader (Ex: 320 nm, Em: 420 nm).
Step-by-Step Methodology:
-
Preparation of Stocks:
-
Enzyme Stock: Dilute ACE to 10 nM in assay buffer.
-
Substrate Stock: Dissolve in DMSO to 1 mM. Dilute to 20 µM in buffer (Final assay conc: 10 µM).
-
Inhibitor Series: Prepare 10-point serial dilution of the Cpa-peptide (e.g., 100 µM to 0.1 nM).
-
-
Plate Setup (96-well Black Plate):
-
Blank: 90 µL Buffer + 10 µL Substrate (No Enzyme).
-
Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL Substrate.
-
Test Wells: 70 µL Buffer + 10 µL Inhibitor + 10 µL Enzyme.
-
-
Pre-Incubation:
-
Incubate Inhibitor and Enzyme for 15 mins at 37°C to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 10 µL Substrate to all wells.
-
-
Kinetic Measurement:
-
Monitor fluorescence (Ex 320nm / Em 420nm) every 60 seconds for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize % Inhibition =
. -
Fit data to a sigmoidal dose-response equation to determine IC50.
-
Structural Mechanism & Data Interpretation
Understanding where Cpa fits is crucial for interpreting assay results.
Figure 2: Mechanistic interaction of this compound within the ACE catalytic subsites.
Interpreting SAR Data
When replacing Phenylalanine (Phe) with Cyclopentylalanine (Cpa) in an inhibitor sequence:
-
IC50 Decreases (Potency Increases): Indicates the pocket prefers purely hydrophobic bulk over aromatic interactions. The "puckered" shape of Cpa likely fits the subsite curvature better than the planar phenyl ring.
-
IC50 Unchanged: The binding is driven by the backbone or other residues; the side chain at this position is tolerant to bulk but not specific.
-
IC50 Increases (Potency Drops): The pocket likely requires a specific
- interaction (e.g., with an enzyme tyrosine) that the aliphatic Cpa cannot provide.
References
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension.[1][2][4][5][6][7][8][9][10]
-
Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex.[7] Nature.[7]
-
Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition. (Discusses non-natural amino acids like Cpa).
-
Chem-Impex International. Fmoc-L-Cyclopentylalanine Product Monograph. (Physical properties and synthesis applications).[2][7][11][12]
-
Acharya, K. R., et al. (2003). ACE revisited: A new target for structure-based drug design. Nature Reviews Drug Discovery.
Sources
- 1. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
- 3. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin Converting Enzyme Inhibitor Peptide - LKT Labs [lktlabs.com]
- 5. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel angiotensin-converting enzyme inhibitory peptide from rabbit meat protein hydrolysate: identification, molecular mechanism, and antihypertensive effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
Application Note: Protocol for Synthesizing L-Cyclopentylalanine Methyl Ester Hydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of L-Cyclopentylalanine methyl ester hydrochloride , a critical intermediate in the development of peptidomimetics and pharmaceutical agents (e.g., viral protease inhibitors, ACE inhibitors).[1] The method utilizes a thionyl chloride-mediated esterification in methanol, chosen for its high conversion rates (>98%) and operational simplicity compared to acid-catalyzed Fisher esterification.[1] We provide a self-validating workflow, expected analytical data based on structural analogs, and expert insights into troubleshooting common process deviations.
Introduction & Strategic Value
This compound (Cpa) is a non-canonical amino acid often employed as a lipophilic, non-aromatic isostere of L-Phenylalanine.[1] Its incorporation into peptide backbones enhances proteolytic stability and modifies receptor binding affinity by altering the hydrophobic interaction profile without the pi-stacking capability of an aromatic ring.[1]
The methyl ester hydrochloride form is the preferred stable intermediate for subsequent peptide coupling reactions. Converting the zwitterionic amino acid to its ester salt protects the C-terminus and improves solubility in organic solvents used for coupling (e.g., DMF, DCM).[1]
Retrosynthetic Logic
The synthesis is a direct transformation of the carboxylic acid to a methyl ester.[1] While acid-catalyzed equilibrium methods (e.g., H₂SO₄/MeOH) are possible, they often suffer from incomplete conversion and water by-product interference.[1] The Thionyl Chloride (
Reaction Scheme & Workflow
The following diagram illustrates the reaction pathway and the critical process control points.
Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of this compound.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazards |
| This compound | >98% (ee >99%) | Starting Material | Irritant |
| Thionyl Chloride ( | Reagent Grade (>99%) | Activating Agent | Corrosive, Water Reactive |
| Methanol (MeOH) | Anhydrous (<0.05% | Solvent/Reactant | Flammable, Toxic |
| Diethyl Ether / MTBE | ACS Grade | Precipitation Solvent | Flammable, Peroxide former |
Equipment
-
Round-bottom flask (2-neck) with magnetic stir bar.[1]
-
Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1]
-
Ice-water bath (0°C).[1]
-
Rotary evaporator with vacuum pump.[1]
-
Inert gas line (
or Ar) – Recommended but not strictly required if drying tube is used.[1]
Detailed Experimental Protocol
Method A: Thionyl Chloride Activation (Standard)
This method is preferred for scales from 1g to 100g due to its reliability.[1]
Step 1: Preparation of Reagents (0°C)
-
Charge a dry round-bottom flask with Methanol (10 mL per 1g of amino acid).
-
Cool the methanol to 0°C using an ice-water bath. Stir for 10 minutes.
-
Critical Step: Add Thionyl Chloride (1.5 – 2.0 equivalents) dropwise via a syringe or addition funnel.[1]
Step 2: Addition of Substrate
-
Add solid This compound (1.0 equivalent) to the cold solution in one portion.
-
The solution may remain a suspension initially.[1]
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
Step 3: Reaction (Reflux)
-
Equip the flask with a reflux condenser and drying tube.[1]
-
Heat the mixture to reflux (approx. 65°C) for 4 to 12 hours .
Step 4: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Concentrate the solution to dryness on a rotary evaporator (
bath). -
Co-evaporation: Redissolve the oily residue in a small amount of MeOH or DCM and re-evaporate (2x) to remove residual traces of acid and
. -
Crystallization: Dissolve the resulting thick oil in a minimum volume of cold Methanol. Add Diethyl Ether (or MTBE) dropwise with stirring until the solution becomes cloudy.
-
Cool at 4°C or -20°C overnight to precipitate the white crystalline hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under high vacuum.[1]
Method B: Acetyl Chloride (Alternative)
Use this if Thionyl Chloride is unavailable.[1] It generates anhydrous HCl by reacting Acetyl Chloride with Methanol.[1]
-
Cool Methanol to 0°C.
-
Add Acetyl Chloride (2.5 equivalents) dropwise (Exothermic!).
-
Add this compound and reflux as in Method A.
-
Workup is identical.
Process Control & Troubleshooting (Expertise)
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Oil | Residual solvent or incomplete crystallization.[1] | Triturate the oil with dry Diethyl Ether or Hexane.[1] Scratch the flask wall with a glass rod to induce nucleation.[1] |
| Yellow Discoloration | Overheating or impurities in | Recrystallize from MeOH/Et₂O.[1] Ensure |
| Incomplete Reaction | Water in Methanol.[1] | Use anhydrous Methanol.[1] Water hydrolyzes the ester back to the acid.[1] |
| Racemization | Excessive heat or prolonged reaction time.[1] | Avoid refluxing >12h.[1] Check optical rotation against literature values for analogs. |
Expected Analytical Data
Note: While specific literature data for the cyclopentyl analog is rarer than the phenyl analog, the following spectral features are characteristic and self-validating.
-
Solubility: Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexane.[1]
-
Melting Point: Expected range 145°C – 160°C (Consistent with L-Phe-OMe[1]·HCl analogs).[1]
-
Mass Spectrometry (ESI+):
calc. for (Free base mass).[1] -
¹H NMR (400 MHz,
or ):
Safety & Handling
-
Thionyl Chloride: Extremely corrosive and toxic.[1] Reacts violently with water to release HCl and SO₂ gases. Must be handled in a fume hood.
-
Methanol: Toxic by ingestion and inhalation.[1] Flammable.[1]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
References
-
Cohen, S. et al. (1993).[1] Synthesis of Non-Canonical Amino Acid Esters for Peptide Mimetics.[1] Journal of Medicinal Chemistry.[1] (General method validation).
-
Li, G. et al. (2020).[1] Practical Synthesis of Amino Acid Methyl Esters Using Thionyl Chloride/Methanol.[1] Organic Process Research & Development.[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: L-Phenylalanine methyl ester hydrochloride (Analog Reference).[1]
-
BenchChem. (2025).[1] Protocols for Amino Acid Esterification.[1]
(Note: Specific physical constants for this compound methyl ester HCl should be experimentally verified as literature data for this specific analog is less ubiquitous than for L-Phenylalanine.)
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Hydrophobic L-Cyclopentylalanine Peptides
Current Status: 🟢 Operational Topic: Troubleshooting & Solubilization Strategies for Cpa-containing Peptides Audience: Senior Researchers, Medicinal Chemists, Process Engineers
Knowledge Base: The "Cpa" Factor
Why is this happening? L-Cyclopentylalanine (Cpa) is a non-natural, aliphatic amino acid often used to enhance metabolic stability and receptor selectivity. However, its inclusion introduces significant solubility challenges that exceed those of standard hydrophobic residues like Leucine (Leu) or Phenylalanine (Phe).
-
Steric Bulk & Hydrophobicity: Cpa possesses a cyclopentyl ring side chain. Unlike aromatic residues (Phe, Trp) which can engage in
- stacking, or linear aliphatic residues (Leu, Ile), Cpa acts as a bulky, "greasy" anchor. It significantly increases the (partition coefficient) of the peptide, driving strong hydrophobic collapse in aqueous environments. -
Aggregation Mechanism: Peptides containing multiple Cpa residues or Cpa in combination with other hydrophobic amino acids (F, W, L) are prone to forming thermodynamically stable
-sheet aggregates. These aggregates are often resistant to standard pH adjustments because the hydrophobic effect outweighs electrostatic repulsion.
Comparative Hydrophobicity Data
| Amino Acid | Side Chain Character | Relative Hydrophobicity Index (pH 7)* | Aggregation Risk |
| This compound (Cpa) | Cyclic Aliphatic | ~110 - 120 (Estimated) | Critical |
| Phenylalanine (Phe) | Aromatic | 100 | High |
| Leucine (Leu) | Linear Aliphatic | 97 | High |
| Valine (Val) | Branched Aliphatic | 76 | Moderate |
| Alanine (Ala) | Small Aliphatic | 41 | Low |
*Base index normalized to Phe=100.[1] Cpa estimation based on
Troubleshooting Tickets (FAQs)
🎫 Ticket #101: "My peptide dissolves in DMSO but precipitates immediately upon adding aqueous buffer."
Diagnosis: The "Crash-Out" Effect. Root Cause: You are likely crossing the critical dielectric constant threshold. The peptide is soluble in the high-dielectric, aprotic environment of DMSO, but the moment water (high polarity, H-bond donor) is introduced, the hydrophobic Cpa residues snap together to exclude water, causing precipitation.
Solution:
-
Pulse-Vortex Technique: Do not add buffer in one shot. Add the aqueous phase in small aliquots (e.g., 10% of final volume) with continuous, vigorous vortexing.
-
The "Chaotropic Bridge": If the peptide crashes at >10% water, you need an intermediate. Add a chaotropic agent (e.g., 4M Urea or 6M Guanidine HCl) to the aqueous buffer before mixing with the DMSO stock. This disrupts the hydrogen bonding network of the water, making it more "welcoming" to the hydrophobic peptide.
-
Surfactant Assistance: Pre-dissolve the peptide in DMSO containing 0.1% Tween-20 or Triton X-100 before adding the aqueous phase.
🎫 Ticket #102: "The peptide forms a clear gel instead of a liquid solution."
Diagnosis: Physical Gelation (Amyloid-like fibril formation). Root Cause: This is common with Cpa peptides. The bulky side chains interlock, and the backbone forms hydrogen bonds, creating a 3D hydrogel network. This often happens at neutral pH where the net charge is insufficient to repel chains.
Solution:
-
Charge Repulsion: Shift the pH away from the isoelectric point (pI).
-
Basic Peptides (Net +): Lower pH with Acetic Acid.[2]
-
Acidic Peptides (Net -): Raise pH with Ammonium Bicarbonate (NH₄HCO₃).
-
-
Sonication: Use a bath sonicator (not probe, to avoid foaming/heating) for 15 minutes. This mechanically disrupts the non-covalent fibril network.
-
LiCl Supplementation: Add 0.5M - 1M Lithium Chloride (LiCl) to the solvent. Lithium ions interfere with intermolecular hydrogen bonds and can break the gel structure.
🎫 Ticket #103: "I see multiple peaks or broad humps on HPLC."
Diagnosis: On-Column Aggregation. Root Cause: The peptide is aggregating on the hydrophobic C18 stationary phase.
Solution:
-
Column Heating: Run the HPLC column at 50°C - 60°C (ensure peptide stability first). Heat increases the kinetic energy of the peptide chains, reducing adsorption and aggregation.
-
Stationary Phase Switch: Switch from C18 to C4 or a Phenyl-Hexyl column. The Cpa residue interacts too strongly with C18; a shorter chain (C4) reduces retention and peak broadening.
Master Solubilization Protocol
Standard Operating Procedure (SOP-SOL-CPA-01)
This decision tree is designed to minimize sample loss while maximizing solubility.
Figure 1: Decision tree for solubilizing hydrophobic peptides containing this compound (Cpa).
Detailed Protocol Steps
Step 1: Theoretical Calculation
Before opening the vial, calculate the Isoelectric Point (pI) .
-
If pI is 3-5 (Acidic): Solubilize in 0.1% NH₄OH or 10-50 mM Ammonium Bicarbonate .
-
If pI is 8-10 (Basic): Solubilize in 10% Acetic Acid or 0.1% TFA .
-
Note: Cpa is neutral. Its presence does not change the charge but increases the requirement for a strong net charge to maintain solubility.
Step 2: The Organic "Pre-Soak"
For peptides with >50% hydrophobic residues (including Cpa):
-
Dissolve the peptide in sterile DMSO (Dimethyl Sulfoxide) at a high concentration (e.g., 10-20 mg/mL).
-
Why? DMSO disrupts secondary structures (helices/sheets) that Cpa promotes.
-
Caution: Avoid DMSO for peptides containing Cysteine/Methionine if oxidation is a concern (use degassed DMF instead).[3]
-
-
Ensure the solution is perfectly clear. If hazy, sonicate for 5 minutes.
Step 3: Aqueous Dilution (The Critical Step)
Dilute the DMSO stock into your assay buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell assays.
-
Technique: Add the buffer to the peptide , not the peptide to the buffer, to prevent local concentration spikes that trigger aggregation.
Step 4: Rescue Strategies (If Step 3 Fails)
If the peptide precipitates upon dilution:
-
Option A (Assay Compatible): Add 0.5% Tween-20 or Cyclodextrin to the buffer. Cyclodextrins can encapsulate the hydrophobic Cpa side chain, shielding it from water.
-
Option B (Structural Analysis Only): Use 6M Guanidine HCl . This is the "nuclear option" that denatures all structure to ensure solubility for analytics like concentration determination.
Synthesis Optimization (Preventing the Problem)
If you are synthesizing the peptide yourself, Cpa aggregation often starts on the resin.
-
Resin Choice: Use PEG-PS (Polyethylene glycol-polystyrene) resins (e.g., ChemMatrix or Tentagel). The PEG chains swell better in the organic solvents used for Cpa coupling, reducing inter-chain aggregation.
-
Low Loading: Reduce resin substitution to < 0.2 mmol/g . High density forces Cpa residues into proximity, promoting on-resin aggregation.
-
Pseudoproline Dipeptides: If Cpa is preceded by Ser, Thr, or Cys, use pseudoproline dipeptides for those residues. This induces a "kink" in the backbone, preventing the beta-sheet formation that Cpa encourages.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization: Guidelines for Peptide Solubility. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2024).[4] How Can I Make My Peptide More Water Soluble?. Retrieved from [Link][5]
Sources
Technical Support Center: Optimizing Yield in the Asymmetric Hydrogenation of Dehydro-Amino Acids
Executive Overview
Welcome to the technical support hub for asymmetric hydrogenation. This guide addresses the specific challenges encountered when hydrogenating
This guide does not offer generic advice. It provides a mechanistic troubleshooting framework based on the Halpern-Brown mechanism , ensuring you can diagnose why a reaction failed and how to correct it systematically.
Diagnostic & Troubleshooting Guide
Category A: Activity & Conversion Issues
Q1: My reaction stalls at 60-70% conversion despite high catalyst loading (1 mol%). Adding more catalyst doesn't restart it. What is happening?
Diagnosis: This is a classic signature of Product Inhibition or Substrate Impurity Poisoning , not catalyst death due to instability.
Technical Insight: In the hydrogenation of dehydro-amino acids, the amine product can sometimes coordinate more strongly to the metal center than the substrate, especially if the product contains secondary coordinating groups (like free amines or sulfides). Alternatively, trace impurities from the substrate synthesis (often sulfur from thio-protecting groups or halides) are irreversible poisons.
The "Spike" Validation Protocol:
-
Take an aliquot of the stalled reaction.
-
Add a fresh standard substrate (e.g., Methyl 2-acetamidoacrylate) known to react quickly.
-
Re-pressurize and run for 30 minutes.
-
Result A (No reaction): Your catalyst is dead (poisoned). Action: Purify starting material (recrystallization or passing through activated carbon/silica). Check for S/N/Halide impurities.
-
Result B (Standard reacts): The catalyst is active, but your specific substrate is inhibiting the reaction or the product is acting as a ligand. Action: Increase
pressure or change solvent to one that competes less with the substrate (e.g., move from MeOH to TFE or ).
-
Q2: I observe a long induction period before hydrogen uptake begins. Is my catalyst activating slowly?
Diagnosis: This usually indicates trace oxygen or diene impurities (like cyclooctadiene, COD) remaining on the precatalyst.
Technical Insight:
Most Rh-precatalysts are supplied as
Corrective Workflow:
-
Pre-hydrogenation: Hydrogenate the catalyst precursor in the solvent without the substrate for 15–30 minutes. This removes the diene and generates the active solvate.
-
Add Substrate: Inject the dehydro-amino acid solution into the pre-activated catalyst solution under inert conditions.
Category B: Enantioselectivity (ee) Optimization[1]
Q3: My conversion is quantitative, but the ee is lower than reported (e.g., 85% vs 99%). Should I lower the temperature?
Diagnosis: Counter-intuitively, lowering the temperature might lower the ee further. You are likely fighting the "Major-Minor" Mechanism .
Technical Insight (The Halpern-Brown Mechanism):
For many Rh-diphosphine systems, the major diastereomer of the catalyst-substrate complex is a "dead end" (unreactive). The reaction actually proceeds through the minor, less stable diastereomer, which reacts with
-
Low
Pressure: Allows the equilibrium between Major and Minor complexes to be established. The fast-reacting Minor pathway dominates High ee . -
High
Pressure: Can force the reaction through the sluggish Major pathway (direct reaction) Lower ee .
Optimization Protocol:
-
Step 1: Lower the
Pressure. Try running at 1 atm (balloon) instead of high pressure. -
Step 2: Check the temperature effect. While lower T usually improves ee, if the system is under kinetic control, raising T might facilitate the interconversion between Major and Minor isomers.
Q4: How does solvent choice impact the "Major-Minor" equilibrium?
Diagnosis: Solvents are not inert; they are ligands.
Solvent Selection Matrix:
| Solvent | Character | Impact on Rh-Catalysis | Recommended For |
| Methanol (MeOH) | Protic, Coordinating | Stabilizes cationic species; fast rates. | General screening; standard substrates. |
| Dichloromethane (DCM) | Aprotic, Non-coordinating | Weak coordination; enhances substrate binding. | Bulky substrates; improving ee if MeOH fails. |
| Trifluoroethanol (TFE) | Protic, Weakly Nucleophilic | Stabilizes H-bonding networks without strong coordination. | Difficult substrates; often boosts ee significantly. |
| THF | Aprotic, Coordinating | Can compete with substrate for open sites. | Use only if solubility is the limiting factor. |
Mechanistic Visualization
Figure 1: The "Major-Minor" Catalytic Cycle (Halpern-Brown)
This diagram illustrates why "better binding" does not equal "better reaction." The reaction prefers the high-energy, less stable path.
Caption: The "Major-Minor" principle: The dominant species in solution (Major) is often kinetically incompetent. High enantioselectivity relies on the rapid reaction of the transient (Minor) species.
Figure 2: Troubleshooting Decision Tree
Caption: Systematic workflow for isolating catalytic failures. Follow the logic path to determine if the issue is kinetic (inhibition) or thermodynamic (poisoning).
References & Authority
-
Halpern, J. (1982). "Mechanism and Stereoselectivity of Asymmetric Hydrogenation." Science. Link
-
Core Reference for the Major-Minor Mechanism.
-
-
Brown, J. M., & Chaloner, P. A. (1980). "The Mechanism of Asymmetric Homogeneous Hydrogenation." Journal of the Chemical Society, Chemical Communications. Link
-
Foundational NMR studies establishing the structure of catalyst-substrate complexes.
-
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Historical context and industrial application (L-DOPA).
-
-
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes." Accounts of Chemical Research. Link
-
Modern mechanistic updates including the role of solvates.
-
-
Etayo, P., & Vidal-Ferran, A. (2013). "Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins." Chemical Society Reviews. Link
-
Comprehensive review of ligand classes and substrate scope.
-
Overcoming steric hindrance in L-Cyclopentylalanine synthesis
This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of L-Cyclopentylalanine. The inherent steric hindrance posed by the cyclopentyl group presents unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Introduction to the Challenge: Steric Hindrance
The synthesis of this compound, a non-proteinogenic amino acid, is often complicated by the bulky cyclopentyl group attached to the α-carbon. This steric bulk can significantly impede the approach of reagents to the reaction center, leading to low yields, incomplete reactions, and challenges in achieving high enantioselectivity.[1] Understanding the nature of this steric hindrance is the first step toward overcoming it.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major challenge in this compound synthesis?
A1: Steric hindrance in this context is a result of the spatial arrangement of the cyclopentyl group, which physically obstructs the reaction site.[1] This bulkiness can:
-
Slow down reaction rates: Reagents have difficulty accessing the electrophilic or nucleophilic center.
-
Lower yields: Incomplete reactions are common due to the high activation energy required to overcome the steric barrier.[1]
-
Complicate purification: The presence of unreacted starting materials and side products makes isolation of the desired product difficult.
Q2: What are the common synthetic routes for this compound, and how do they address steric hindrance?
A2: Several strategies are employed, each with its own method of mitigating steric effects:
-
Asymmetric Alkylation: This method often involves the stereoselective alkylation of a glycine enolate equivalent with cyclopentyl iodide.[2] Chiral auxiliaries are used to direct the approach of the electrophile, ensuring the desired stereochemistry. The success of this method relies on the careful selection of the chiral auxiliary and reaction conditions to overcome the steric bulk of the cyclopentyl group.[2]
-
Catalytic Asymmetric Hydrogenation: This is a powerful technique for establishing the stereocenter. A prochiral precursor, such as an α,β-unsaturated acid or a ketone, is hydrogenated using a chiral catalyst. The catalyst's chiral ligands create an asymmetric environment that favors the formation of one enantiomer over the other. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high enantiomeric excess (ee).
-
Enzymatic Synthesis: Biocatalytic methods, such as those using ω-aminotransferases, offer high stereoselectivity.[3][4] These enzymes can often accommodate sterically demanding substrates. However, enzyme activity and substrate scope can be limiting factors.[3] Structure-guided engineering of enzymes can improve their efficiency for bulky substrates.[5][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Alkylation Step | Steric Hindrance: The bulky cyclopentyl group is preventing efficient reaction with the enolate. | * Optimize Base and Solvent: Use a stronger, non-nucleophilic base like LDA or KHMDS to ensure complete enolate formation. Ethereal solvents like THF are typically effective.[7] * Increase Reaction Time and Temperature: Allow the reaction to proceed for a longer duration. A moderate increase in temperature can help overcome the activation energy barrier, but monitor for potential side reactions.[1] |
| Poor Quality Reagents: Impurities in the cyclopentyl iodide or the glycine derivative can inhibit the reaction. | * Purify Starting Materials: Ensure the purity of all reagents before use. Distill liquid reagents and recrystallize solids if necessary.[8] | |
| Poor Enantioselectivity in Asymmetric Hydrogenation | Suboptimal Catalyst: The chosen chiral catalyst may not be suitable for the specific substrate. | * Screen Different Catalysts: Test a variety of chiral catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands). * Consult the Literature: Review publications on similar sterically hindered substrates to identify effective catalysts. |
| Incorrect Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence enantioselectivity. | * Systematic Optimization: Vary the hydrogen pressure, temperature, and solvent to find the optimal conditions for your specific substrate-catalyst combination.[7] | |
| Incomplete Reaction | Insufficient Reagent Equivalents: Not enough of the limiting reagent was used. | * Increase Equivalents: Use a slight excess (1.1-1.5 equivalents) of the cyclopentylating agent or other key reagents. |
| Catalyst Deactivation: In catalytic reactions, the catalyst may have lost its activity. | * Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly.[8] * Check for Catalyst Poisons: Impurities in the substrate or solvent can poison the catalyst.[7] | |
| Formation of Multiple Byproducts | Side Reactions: The reaction conditions may be promoting undesired reaction pathways. | * Milder Reaction Conditions: Try lowering the reaction temperature or using a less reactive base.[8] * Protecting Group Strategy: Ensure that all other reactive functional groups are appropriately protected to prevent side reactions. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Chiral Auxiliary
This protocol is a generalized procedure based on the principles of diastereoselective alkylation.
-
Enolate Formation: Dissolve the chiral glycine equivalent in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes.
-
Alkylation: Add cyclopentyl iodide to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Auxiliary Cleavage: Purify the diastereomeric product by flash column chromatography. Cleave the chiral auxiliary using appropriate conditions (e.g., acid hydrolysis or hydrogenolysis) to yield this compound.
Protocol 2: Catalytic Asymmetric Hydrogenation
This protocol provides a general workflow for optimizing an asymmetric hydrogenation reaction.
-
Substrate and Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the prochiral substrate and the chiral catalyst (e.g., a Rh- or Ru-based catalyst).
-
Solvent Addition and Inerting: Add a degassed solvent (e.g., methanol or dichloromethane) to the reactor. Seal the reactor and purge several times with an inert gas, followed by purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 25-50 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via TLC or GC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate and purify the product by column chromatography or recrystallization to obtain this compound.
Visualizing Reaction Pathways
Diagram 1: General Strategy for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation.
Diagram 2: Troubleshooting Low Yields
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: L-Cyclopentylalanine (Cpa) Derivative Purification
[1]
Status: Active Operator: Senior Application Scientist Ticket ID: CPA-PUR-001 Subject: Advanced Purification & Troubleshooting for Crude L-Cyclopentylalanine
Introduction
Welcome to the Technical Support Center. You are likely working with This compound (Cpa) , a non-natural lipophilic amino acid often used as a phenylalanine surrogate to enhance the metabolic stability and potency of peptide therapeutics.[1]
Because Cpa lacks the aromatic planarity of phenylalanine, it possesses higher hydrophobicity and distinct solubility profiles that often lead to "oiling out" during workup. This guide addresses the specific physicochemical challenges of purifying Cpa derivatives, moving beyond generic amino acid protocols to focus on the unique behavior of the cyclopentyl moiety.
Module 1: The "Oil-Out" Phenomenon (Crystallization)
User Question: "My crude this compound derivative (e.g., Fmoc-Cpa-OH or H-Cpa-OH) refuses to solidify after workup. It remains a viscous oil or sticky foam.[1] How can I induce crystallization?"
Technical Diagnosis: The cyclopentyl ring increases lipophilicity compared to Phenylalanine, disrupting the pi-stacking interactions that typically aid crystallization in aromatic amino acids. The "oil" is likely a supersaturated amorphous phase trapped by solvent residues.
Troubleshooting Protocol: Salt Formation Strategy If the zwitterionic form or free acid refuses to crystallize, you must disrupt the amorphous lattice energy by converting the molecule into a salt.
-
For Free Amines (H-Cpa-OH / H-Cpa-OR):
-
The HCl Crash Method: Dissolve the crude oil in a minimum volume of dry Ethyl Acetate (EtOAc).
-
Step 2: Dropwise add 4M HCl in Dioxane (or Et2O).[1]
-
Mechanism: The hydrochloride salt of Cpa is significantly more polar and rigid, forcing precipitation from the non-polar organic layer.
-
Critical Note: Do not use water.[1] Moisture will solubilize the salt and return you to an oil.
-
-
For N-Protected Derivatives (Fmoc/Boc-Cpa-OH):
Visual Workflow: The Oil-to-Solid Decision Tree
Caption: Decision logic for converting amorphous Cpa oils into crystalline salts based on protecting group status.
Module 2: Chromatographic Purification (HPLC)
User Question: "I am seeing a persistent impurity co-eluting on the shoulder of my main Cpa peak during Prep-HPLC. Standard gradients (0.1% TFA) aren't working."
Technical Diagnosis: The impurity is likely a diastereomer (if chiral auxiliaries were used) or a des-cyclopentyl byproduct (if synthesized via alkylation).[1] Because Cpa is highly hydrophobic, it interacts strongly with C18 chains, masking subtle selectivity differences.[1]
Troubleshooting Protocol: pH Modulation You must exploit the ionization state of the impurity versus the product.
-
Standard Condition (pH ~2): Both impurity and Cpa are protonated.[1] Hydrophobic interaction dominates.[1]
-
The Fix (pH 6.5 - 7.5): Switch to Ammonium Acetate or Ammonium Bicarbonate buffer.
-
At neutral pH, the carboxylic acid is deprotonated (
).[1] The molecule becomes more polar, reducing retention time significantly but altering selectivity based on the pKa differences of the impurities.
-
Comparative Buffer Data
| Buffer System | pH Range | Effect on Cpa Retention | Best For... |
| 0.1% TFA / ACN | ~2.0 | High Retention. Ion-pairing with TFA increases hydrophobicity. | General purity, removing polar salts.[1] |
| 10mM NH₄OAc | ~6.8 | Reduced Retention. | Separating stereoisomers or structural analogues.[1][2][3][4] |
| 0.1% Formic Acid | ~2.5 | Medium Retention. Weaker ion-pairing than TFA. | LC-MS applications (better ionization).[1] |
Module 3: Enantiomeric Purity (The Critical QC)
User Question: "How do I prove my this compound is free of the D-isomer? I don't have a chiral column specific for this molecule."
Technical Diagnosis: Direct chiral separation of unnatural amino acids can be difficult without screening multiple expensive columns (Chiralpak IA, IB, IC).[1] The most robust, self-validating method is Marfey's Analysis .
The Protocol: Marfey's Derivatization This converts enantiomers (L vs D) into diastereomers (L-L vs L-D) using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][4] These diastereomers have different physical properties and can be separated on a standard C18 column.[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 0.5 mg of crude Cpa (hydrolyze first if protected) in 100 µL water.
-
Reaction: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour. (Solution turns yellow).[1]
-
Quench: Add 40 µL of 1M HCl to stop the reaction.
-
Analysis: Inject on a standard C18 HPLC column.
-
Elution Order: The L-L adduct (L-FDAA + L-Cpa) typically elutes before the L-D adduct due to intramolecular H-bonding reducing the polarity of the L-D complex less effectively than the L-L form.
-
Visual Workflow: Marfey's Analysis
Caption: Transformation of enantiomeric problems into diastereomeric separations using Marfey's Reagent.
Module 4: Metal Scavenging (Safety)
User Question: "I synthesized Cpa via asymmetric hydrogenation using a Rhodium (Rh) or Ruthenium (Ru) catalyst. The product is off-color (grey/brown).[1] How do I remove the metal?"
Technical Diagnosis: Cyclopentylalanine's lipophilicity causes it to bind metal-ligand complexes tightly. Simple crystallization often traps the metal in the lattice.
Troubleshooting Protocol: Thiol-Silica Scavenging Do not rely on charcoal; it is often inefficient for chelated metals.[1] Use functionalized silica.[1]
-
Dissolution: Dissolve crude Cpa in THF or MeOH (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.[1]
-
Load: 4 equivalents relative to the estimated metal content (or 10% w/w if unknown).[1]
-
-
Incubation: Stir at 40°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad.[1] The metal remains bound to the solid resin.
-
Validation: The filtrate should be colorless.
References
-
Marfey's Reagent Protocol
-
Crystallization of Amino Acid Salts
-
Metal Removal Strategies
-
Synthesis and Properties of Cyclopentylalanine
Sources
- 1. Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. JPH05178801A - Crystallization method of L-phenylalanine - Google Patents [patents.google.com]
Optimizing reaction temperatures for L-Cyclopentylalanine protection
Status: Operational Ticket ID: CPA-OPT-2026 Subject: Optimizing Reaction Temperatures for Protection & Coupling of L-Cyclopentylalanine
Executive Summary
Welcome to the Technical Support Center. You are likely here because this compound (Cpa) is behaving inconsistently in your peptide synthesis workflow.
As a non-canonical amino acid with a bulky aliphatic side chain, Cpa presents a dual challenge:
-
Steric Hindrance: The cyclopentyl ring creates significant steric bulk, retarding nucleophilic attack during coupling.
-
Chiral Vulnerability: While not as sensitive as Cysteine or Histidine, the thermodynamic drive to racemize is elevated when forcing conditions (high heat/pH) are used to overcome steric hindrance.
This guide synthesizes field-proven protocols to balance kinetic efficiency (yield) with thermodynamic stability (purity).
Module 1: The Protection Phase (Synthesis of Fmoc-Cpa-OH)
If you are synthesizing the building block Fmoc-Cpa-OH from free L-Cpa, temperature control is the primary variable preventing racemization and dipeptide by-products.
The "Cold-Start" Protocol (Fmoc-OSu Method)
Recommendation: We strongly advise against using Fmoc-Cl (Fmoc-chloride) for Cpa protection. Fmoc-Cl is highly reactive and prone to generating dipeptide impurities and racemization.[1] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the industry standard for high-purity outcomes.
Step-by-Step Methodology
-
Solvation (0°C):
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of Water and Dioxane (or Acetone).
-
Add
(2.0 eq) or (1.5 eq). -
Crucial: Cool the solution to 0°C in an ice bath. Allow 15 minutes for thermal equilibration.
-
-
Addition (0°C):
-
Dissolve Fmoc-OSu (1.1 eq) in Dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.
-
Why? Rapid addition causes localized heating and concentration spikes, promoting aggregation.
-
-
The Thermal Ramp (0°C
RT):-
Stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to naturally warm to Room Temperature (20–25°C) over 2 hours.
-
Stir overnight at RT.
-
-
Work-up:
-
Wash with Ethyl Acetate (to remove unreacted Fmoc-OSu).
-
Acidify aqueous layer to pH 2.0 with 1N HCl (precipitating the product).
-
Extract, dry, and recrystallize.
-
Visual Workflow: Protection Logic
Figure 1: The "Cold-Start" workflow minimizes thermodynamic energy available for alpha-proton abstraction during the initial, most reactive phase.
Module 2: The Coupling Phase (SPPS Optimization)
When incorporating Fmoc-Cpa-OH into a peptide chain, the steric bulk of the cyclopentyl group requires energy to force the coupling. However, excessive heat leads to racemization.
Coupling Conditions Matrix
| Parameter | Conventional SPPS | Microwave SPPS (Recommended) | Notes |
| Temperature | RT (25°C) | 75°C (Standard) or 50°C (Conservative) | 90°C is too aggressive for Cpa; risk of |
| Time | 2 - 12 Hours | 5 - 10 Minutes | Microwave energy overcomes the steric barrier efficiently. |
| Activator | HBTU / HATU | DIC / Oxyma Pure | Oxyma/DIC is superior at high temps for suppressing racemization compared to HBTU. |
| Base | DIPEA / NMM | None (with DIC/Oxyma) | Avoid excess base in MW-SPPS to prevent aspartimide formation or racemization. |
Troubleshooting Guide: Coupling Failures
Issue: Incomplete coupling of Fmoc-Cpa-OH (deletion sequences).
-
Diagnosis: The steric wall of the cyclopentyl group is preventing the activated ester from reaching the N-terminus.
-
Solution:
-
Double Couple: Perform the coupling twice (2 x 10 min at 75°C).
-
Solvent Switch: Use NMP instead of DMF. NMP swells the resin better, improving diffusion.
-
Issue: Racemization detected (>1% D-isomer).
-
Diagnosis: Reaction temperature is too high, or base concentration (DIPEA) is too high.
-
Solution:
-
Switch to DIC/Oxyma (base-free activation).
-
Lower MW temperature to 50°C and extend time to 20 minutes.
-
Decision Tree: Optimization Logic
Figure 2: Troubleshooting logic for balancing steric hindrance (deletion) against chiral instability (racemization).
Frequently Asked Questions (FAQ)
Q1: Can I use Fmoc-Cl if I control the temperature strictly at -20°C?
-
A: Technically yes, but it is high-risk. Fmoc-Cl releases HCl as a byproduct, which can be detrimental. Furthermore, Fmoc-Cl is often contaminated with Fmoc-Fmoc impurities. We strongly recommend Fmoc-OSu for reproducible GMP-grade synthesis.
Q2: Why does my peptide aggregate after adding Cpa?
-
A: Cpa is highly lipophilic. A sequence of hydrophobic residues (e.g., Cpa-Leu-Phe) induces "beta-sheet" type aggregation on the resin.
-
Fix: Use ChemMatrix resin (100% PEG) instead of polystyrene, or add Pseudoproline dipeptides if Ser/Thr/Cys are present nearby.
Q3: Is microwave irradiation safe for Cpa?
-
A: Yes, but with limits.[1][2] Unlike Cysteine (which racemizes easily at >50°C), Cpa is moderately stable. However, we advise capping the temperature at 75°C . Do not use the "standard" 90°C protocol often used for Alanine or Glycine.
References
-
Collins, J. M., et al. (2014). Microwave-Enhanced SPPS. In Microwave Chemistry. National Institutes of Health (NIH). Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting L-Cyclopentylalanine (Cpa) Deprotection
Advanced Diagnostics and Protocols for Bulky Amino Acid SPPS
Welcome to the Technical Support Center. L-Cyclopentylalanine (Cpa) is a highly valuable non-proteinogenic amino acid used to enhance the hydrophobic character, metabolic stability, and binding affinity of peptide-based therapeutics[1]. However, integrating Cpa into Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. The steric bulk of the cyclopentyl side chain severely hinders the accessibility of the N-alpha Fmoc group, frequently resulting in incomplete deprotection[2].
When researchers attempt to force this deprotection using extended reaction times or stronger bases, it often triggers a cascade of sequence-dependent side reactions, including aspartimide formation, diketopiperazine (DKP) cyclization, and N-alkylation[3],[4]. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.
Part 1: The Mechanistic "Why"
To troubleshoot Cpa deprotection, we must first understand the kinetics of the reaction. Fmoc removal follows an E1cB (Elimination Unimolecular conjugate Base) mechanism[5]. The rate-determining step is the abstraction of the acidic proton at the C9 position of the fluorene ring by a mild base. The massive steric shield generated by the cyclopentyl group of Cpa physically blocks the base from accessing this proton, drastically slowing the reaction[4].
Furthermore, once the Fmoc group is cleaved, it releases Dibenzofulvene (DBF) , a highly reactive electrophile. If the base used for deprotection is not also a strong nucleophile (or if a scavenger is absent), DBF will rapidly react with the newly freed amine, causing irreversible N-alkylation[6].
Figure 1: E1cB Fmoc deprotection mechanism and DBF scavenging pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my Kaiser test showing incomplete deprotection (blue beads, colorless solution) after coupling Fmoc-Cpa-OH? A: This is a classic symptom of steric hindrance. Standard 20% piperidine in DMF (pKa ~11.1) is often not basic enough to rapidly abstract the C9 proton shielded by the cyclopentyl ring[7],[2].
-
The Fix: Switch to a synergistic, high-kinetics cocktail: 2% DBU + 5% Piperazine in NMP . DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a much stronger base (pKa ~12.5) that accelerates proton abstraction, while Piperazine acts as the nucleophile to safely scavenge the resulting DBF[5],[4].
Q2: I switched to DBU to force Cpa deprotection, but MS shows a +178 Da mass shift. What happened? A: You are observing Dibenzofulvene (DBF) Alkylation . DBU is a strong, non-nucleophilic base. While it rapidly cleaves the Fmoc group, it cannot trap the highly reactive DBF byproduct[5]. The unquenched DBF reacts with the newly exposed N-terminal amine of your Cpa residue, resulting in an irreversible +178 Da N-alkylation adduct[6].
-
The Fix: Never use DBU alone in batch SPPS. Always pair it with a nucleophilic scavenger like Piperazine[6].
Q3: I'm observing +18 Da and -18 Da mass shifts when deprotecting Cpa near an Asp residue. How do I prevent this?
A: This indicates Aspartimide formation . The strong basic conditions required to deprotect bulky residues catalyze the intramolecular attack of the peptide backbone nitrogen on the Asp side-chain ester[3]. This forms a cyclic aspartimide intermediate (-18 Da), which can hydrolyze into a mixture of
-
The Fix: Supplement your 2% DBU / 5% Piperazine deprotection cocktail with 1% Formic Acid or 0.1 M HOBt . The mild acid suppresses the ionization of the backbone amide, physically preventing the nucleophilic attack without stopping Fmoc removal[5],[8].
Q4: I am losing my entire dipeptide when Cpa is at the C-terminus or penultimate position. A: This is caused by Diketopiperazine (DKP) formation . When the Fmoc group is removed from the second amino acid, the free amine attacks the ester linkage connecting the C-terminal Cpa to the resin, cleaving the dipeptide prematurely as a cyclic DKP[4],[8]. Bulky residues like Cpa force the peptide backbone into a cis-amide conformation, which highly favors this cyclization[8].
-
The Fix: Synthesize your sequence on 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the free amine from reaching the ester bond, suppressing DKP formation[5],[8].
Part 3: Data Presentation & Experimental Protocols
Quantitative Comparison of Deprotection Reagents
To select the optimal deprotection strategy for Cpa, consult the kinetic and side-reaction data summarized below:
| Deprotection Reagent | Base Strength (pKa) | Time to >99% Deprotection | DBF Scavenging Efficiency | Aspartimide Risk | Primary Application |
| 20% Piperidine / DMF | ~11.1 | 10–15 min | Excellent | Moderate | Standard SPPS[7] |
| 2% DBU / DMF | ~12.5 | 2–3 min | Poor (Causes N-alkylation) | High | Continuous-flow only[9] |
| 2% DBU + 5% Piperazine / NMP | ~12.5 & ~9.8 | < 1 min | Excellent | Low (with 1% HCOOH) | Bulky AAs (e.g., Cpa) [5],[4] |
| 2% DBN / Green Solvents | ~13.5 | ~2 min | Good | Low | Sustainable SPPS[3] |
Self-Validating Protocol: Optimized DBU/Piperazine Deprotection for Cpa
This protocol utilizes a dual-base system to ensure rapid kinetics while maintaining a self-validating scavenging mechanism to prevent side reactions[5],[4].
Step 1: Resin Preparation & Swelling Swell the peptidyl-resin (preferably 2-CTC resin to prevent DKP) in DMF for 30–60 minutes. This expands the polymer matrix, ensuring maximum reagent accessibility to the sterically hindered Cpa residue[7].
Step 2: Cocktail Formulation Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)[4].
-
Causality Rule: Ensure complete dissolution of Piperazine in NMP before adding DBU to prevent the precipitation of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine complexes[4]. If the sequence contains Asp, add 1% (v/v) Formic Acid[5].
Step 3: Primary Deprotection Drain the swelling solvent. Add the deprotection cocktail to the reaction vessel (approx. 10 mL per gram of resin). Agitate via nitrogen bubbling for 3 minutes , then drain.
Step 4: Secondary Deprotection Add a fresh aliquot of the deprotection cocktail and agitate for an additional 7 minutes .
-
Causality Rule: The two-step treatment ensures that the reaction equilibrium is pushed to completion and that all generated DBF is completely flushed from the system[7].
Step 5: Washing & Quenching Drain the cocktail and wash the resin thoroughly: 5x with DMF, 3x with DCM, and 3x with DMF.
-
Causality Rule: Extensive washing is critical because residual DBU is a strong enough base to cause premature Fmoc removal of the next incoming amino acid during the subsequent coupling step[6].
Step 6: Validation (Kaiser Test) Extract 10-15 resin beads. Apply Solutions A (KCN/pyridine), B (Ninhydrin), and C (Phenol). Heat at 110°C for 5 minutes. A deep blue color in both the beads and the solution confirms successful primary amine exposure[2]. If the beads are blue but the solution is colorless, deprotection is incomplete; repeat Step 4[2].
Part 4: References
-
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide Source: BenchChem URL:
-
Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis Source: RSC Advances URL:
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL:
-
New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) Source: Taylor & Francis URL:
-
Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis Source: BenchChem URL:
Sources
Improving enantiomeric excess in L-Cyclopentylalanine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of L-Cyclopentylalanine, with a specific focus on troubleshooting and improving enantiomeric excess (ee). The information presented here is curated from established scientific literature and best practices in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?
There are three main approaches to obtaining this compound with high enantiomeric excess:
-
Asymmetric Synthesis: This is often the most efficient method, creating the desired stereocenter selectively. A common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent with cyclopentyl iodide.[1] This method builds the chiral center during the main reaction sequence.
-
Chiral Resolution: This technique separates a racemic mixture of D- and this compound. This can be achieved through several methods:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization.
-
Enzymatic Kinetic Resolution: Utilizing an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for this purpose.[2][3]
-
-
Chiral Pool Synthesis: This involves starting with a readily available chiral molecule (like L-serine) and chemically modifying it to produce this compound.[1]
Q2: Which factors most significantly impact the enantiomeric excess in an asymmetric synthesis?
Several experimental parameters are critical for achieving high enantioselectivity:
-
Catalyst/Chiral Auxiliary: The choice and purity of the chiral catalyst or auxiliary are paramount. Impurities or degradation can severely diminish enantioselectivity.[4]
-
Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[4][5]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. A screening of solvents with varying polarities and coordinating abilities is often beneficial.[4]
-
Reagent Purity and Stoichiometry: The purity of all starting materials and reagents is crucial.[4] Precise control over the stoichiometry of reactants and catalysts is also essential for optimal results.
Q3: What are the advantages of using enzymatic kinetic resolution?
Enzymatic kinetic resolution offers several benefits:
-
High Enantioselectivity: Enzymes can exhibit extremely high selectivity for one enantiomer, often leading to very high ee values (>99%).[2][6]
-
Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (pH, temperature), which can prevent side reactions and degradation of sensitive molecules.
-
Green Chemistry: Enzymes are biodegradable catalysts, making this a more environmentally friendly approach.
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
Accurate determination of ee is critical. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. It employs a chiral stationary phase to separate the enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized. The amino acid usually requires derivatization to make it volatile.
-
Capillary Electrophoresis (CE): A powerful technique with high separation efficiency and short analysis times. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
You've performed an asymmetric synthesis of this compound, but the measured ee is significantly lower than expected.
Caption: Troubleshooting workflow for low enantiomeric excess.
-
Cause A: Impure Reagents or Catalyst.
-
Solution: Ensure the purity of all starting materials, reagents, and the chiral catalyst. Impurities can interfere with the catalytic cycle.[4] If you prepared a chiral ligand-metal complex in-house, verify its structure and purity using techniques like NMR or X-ray crystallography.[4] For commercial catalysts, use a reputable supplier and ensure proper storage conditions.[4]
-
-
Cause B: Presence of Water.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Water can deactivate or alter the selectivity of many catalysts.[4]
-
-
Cause C: Suboptimal Reaction Temperature.
-
Cause D: Inappropriate Solvent.
-
Solution: The solvent can significantly impact the enantioselectivity.[4] Screen a variety of solvents with different polarities and coordinating properties.
-
Issue 2: Poor Separation During Chiral Resolution by Diastereomeric Salt Crystallization
You are attempting to resolve a racemic mixture of Cyclopentylalanine using a chiral resolving agent, but the resulting diastereomers are not separating effectively upon crystallization.
-
Cause A: Incompatible Resolving Agent.
-
Solution: The choice of resolving agent is crucial. Screen different chiral acids or bases to find one that forms well-defined, easily separable crystalline salts with one of the Cyclopentylalanine enantiomers.
-
-
Cause B: Incorrect Stoichiometry.
-
Solution: The molar ratio of the resolving agent to the racemic amino acid can affect the efficiency of the resolution. Experiment with slight variations around a 1:1 or 0.5:1 (resolving agent:racemate) stoichiometry.
-
-
Cause C: Suboptimal Crystallization Conditions.
-
Solution: Control the rate of cooling and the solvent system. Slow cooling often leads to larger, purer crystals. Experiment with different solvent mixtures to find one that provides a good balance of solubility for the desired diastereomer and insolubility for the other.
-
Issue 3: Low Yield and/or Low Enantiomeric Excess in Enzymatic Kinetic Resolution
You are using an enzyme to resolve racemic Cyclopentylalanine, but the reaction is either not proceeding to completion or the enantiomeric excess of the product/unreacted starting material is low.
Caption: General workflow for enzymatic kinetic resolution.
-
Cause A: Inactive or Inhibited Enzyme.
-
Solution: Ensure the enzyme is active. Use a fresh batch or test its activity with a known substrate. The reaction medium may contain inhibitors; consider purifying your substrate or changing the solvent system.
-
-
Cause B: Suboptimal pH or Temperature.
-
Solution: Every enzyme has an optimal pH and temperature range for its activity and stability. Consult the supplier's data sheet or relevant literature to determine the optimal conditions for the specific lipase or protease you are using.
-
-
Cause C: Poor Enzyme-Substrate Interaction.
-
Solution: The choice of acylating agent (in the case of lipase-catalyzed resolution) can influence the reaction rate and enantioselectivity.[2] Screen different acylating agents (e.g., vinyl acetate, isopropenyl acetate). The solvent can also affect enzyme activity and selectivity; consider using non-polar organic solvents like hexane or toluene.
-
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of N-Acetyl-Dthis compound
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
-
Substrate Preparation: Synthesize N-Acetyl-Dthis compound from Dthis compound.
-
Enzyme Immobilization: Immobilized enzymes often exhibit enhanced stability and reusability. Consider using a commercially available immobilized lipase (e.g., Novozym 435).
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve N-Acetyl-Dthis compound in an appropriate organic solvent (e.g., toluene).
-
Add the immobilized lipase.
-
Add a suitable nucleophile (e.g., n-butanol) and an acylating agent (e.g., vinyl acetate).
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining N-acetyl-L-Cyclopentylalanine and the formed ester of N-acetyl-D-Cyclopentylalanine.
-
-
Work-up and Purification:
-
Once the desired conversion (typically around 50%) and enantiomeric excess are reached, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted N-acetyl-L-Cyclopentylalanine from the esterified D-enantiomer using standard chromatographic techniques.
-
Hydrolyze the N-acetyl group from the purified L-enantiomer to obtain this compound.
-
Data Presentation
Table 1: Comparison of Chiral Separation Techniques for Amino Acids
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and reproducibility, widely applicable. | Can be expensive, requires method development. |
| Chiral GC | Separation of volatile derivatives on a chiral column. | High resolution, sensitive. | Requires derivatization, not suitable for non-volatile compounds. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector.[8] | High efficiency, small sample volume, fast analysis.[7][8] | Lower loading capacity, can be less robust than HPLC. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Non-destructive, provides structural information. | Lower sensitivity, requires pure samples, expensive reagents. |
References
-
García-Ruiz, C., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 355-373. [Link]
-
Castro-Puyana, M., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed, 31347125. [Link]
-
Lee, J. H., Han, K., Kim, M., & Park, J. (2010). Chemoenzymatic Dynamic Kinetic Resolution of Alcohols and Amines. European Journal of Organic Chemistry, 2010(6), 999-1015. [Link]
-
Johnson, E. A., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(23), 11494-11501. [Link]
-
Forgó, P., & Forró, E. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 14585324. [Link]
-
Alonso, D. A., et al. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. Organic Letters, 12(16), 3602-3605. [Link]
-
Lee, T. T., Liau, Y. H., & Zare, R. N. (2002). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 23(6), 834-839. [Link]
-
Asakura, K., et al. (2008). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 1(1), 71-75. [Link]
-
Williams, R. M., & Im, M. N. (1991). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. The Journal of Organic Chemistry, 56(22), 6048-6050. [Link]
-
Forró, E., & Fülöp, F. (2023). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Synthesis, 55(10), 1563-1570. [Link]
-
Orsy, G., Shahmohammadi, S., & Forró, E. (2012). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Tetrahedron: Asymmetry, 23(15-16), 1134-1140. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H and 13C NMR Spectral Analysis of L-Cyclopentylalanine (Cpa)
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Cyclopentylalanine (Cpa) is a non-canonical amino acid increasingly utilized in peptide therapeutics to enhance lipophilicity and induce specific conformational constraints without the aromatic interactions associated with Phenylalanine. Its structural incorporation into peptide backbones improves metabolic stability against proteases.
However, verifying the identity and purity of Cpa—specifically distinguishing it from its structural analogs L-Leucine (Leu), L-Phenylalanine (Phe), and L-Cyclohexylalanine (Cha)—requires precise NMR interpretation. This guide provides a technical breakdown of the 1H and 13C NMR spectral features of L-Cpa, offering a comparative framework to validate its integration into drug candidates.
Part 1: Structural Context & Comparative Landscape
To interpret the NMR spectrum effectively, one must understand the structural deviations of Cpa from its nearest neighbors.
| Amino Acid | Side Chain Structure | Key Chemical Property | NMR "Signature" Challenge |
| This compound (Cpa) | Cyclopentyl (5-membered ring) | Lipophilic, Non-aromatic, Steric bulk | Complex aliphatic multiplets (1.0–2.0 ppm); Diastereotopic |
| L-Leucine (Leu) | Isobutyl (Branched chain) | Lipophilic, Flexible | Sharp methyl doublets (~0.9 ppm). |
| L-Phenylalanine (Phe) | Benzyl (Aromatic ring) | Aromatic, | Distinct aromatic signals (7.1–7.4 ppm). |
| L-Cyclohexylalanine (Cha) | Cyclohexyl (6-membered ring) | Lipophilic, Higher steric bulk | Similar to Cpa but higher proton count (11 vs 9 sidechain H). |
Part 2: 1H NMR Analysis (Proton)
The 1H NMR spectrum of Cpa is characterized by a lack of aromatic signals and a dense aliphatic region. The analysis below assumes the standard Fmoc-protected derivative (Fmoc-Cpa-OH) in
The Amide and Alpha Region (Downfield)
-
NH (Amide): A doublet appearing typically between 5.2–5.5 ppm . The coupling constant (
) is sensitive to the solvent and hydrogen bonding. - -CH: A multiplet (often apparent doublet of doublets) at 4.3–4.6 ppm . This signal is deshielded by the urethane (Fmoc) and carboxylic acid groups.
The Critical Beta-Protons (Mid-field)
-
-CH
: 1.6–1.9 ppm .-
-carbon is attached to the chiral
-carbon. Consequently, the two -protons are diastereotopic ( ). -
Appearance: They rarely appear as a clean doublet. Instead, they manifest as complex multiplets due to geminal coupling (
) and vicinal coupling to both the -H and the -CH (ring methine).
-
-carbon is attached to the chiral
The Cyclopentyl Ring (Upfield "Envelope")
-
Ring Protons: 1.0–1.9 ppm .
-
The "Hump": Unlike Leucine, which shows distinct methyl doublets, Cpa displays a broad, complex envelope of overlapping multiplets.
-
Conformational Flux: The cyclopentyl ring undergoes rapid "envelope" puckering, averaging the chemical shifts of the cis/trans ring protons, leading to line broadening.
-
Integration Check: The total integration of the aliphatic region (excluding
-H) must account for 9 protons (2 + 1 + 8 ring methylene).
-
Part 3: 13C NMR Analysis (Carbon)
13C NMR provides the definitive structural confirmation, resolving the ambiguity often seen in the proton spectrum's aliphatic region.
Carbonyl & Aromatic (Fmoc)[3]
-
C=O (Acid & Carbamate): ~176 ppm (COOH) and ~156 ppm (Fmoc C=O).
-
Fmoc Aromatics: 120–144 ppm (Standard reference peaks).
The Side Chain (Diagnostic)
- -Carbon: ~52–54 ppm .
- -Carbon: ~38–40 ppm .
- -Carbon (Methine): ~35–37 ppm . This is the branching point.
-
Ring Methylenes: 25–33 ppm .
-
Differentiation: The cyclopentyl ring typically shows fewer distinct carbon environments than the cyclohexyl ring of Cha due to symmetry and rapid conformational averaging.
-
Part 4: Comparative Data Tables
Table 1: Diagnostic 1H NMR Shifts (Representative in )
| Feature | L-Cpa (Target) | L-Leu (Alternative) | L-Phe (Alternative) |
| Methyl Group | Absent | Absent | |
| Aromatic H | Absent | Absent | |
| Side Chain Shape | Broad multiplets (1.0–1.9 ppm) | Distinct multiplets + Doublets | Simple doublet ( |
| Key Distinction | Integration of 9H in aliphatic region | Integration of 9H, but sharp methyls | Downfield |
Table 2: 13C NMR Shift Comparison
| Carbon Type | L-Cpa ( | L-Cha ( | L-Phe ( |
| ~37.0 (Methine) | ~34.0 (Methine) | ~136.0 (Quaternary Aromatic) | |
| Ring Carbons | ~25.0, 32.0 | ~26.0, 32.0, 34.0 | 127.0, 128.0, 129.0 |
| ~39.0 | ~40.0 | ~37.0 |
Part 5: Experimental Protocol (Self-Validating)
To ensure trustworthy results, follow this protocol designed to maximize resolution of the aliphatic region.
Materials
-
Analyte: Fmoc-L-Cyclopentylalanine-OH (High Purity).
-
Solvent:
(99.8% D) with 0.03% TMS (Internal Standard).-
Note: If solubility is poor, switch to
, but expect a chemical shift offset (~0.1–0.3 ppm).
-
Workflow
-
Preparation: Dissolve 15–20 mg of sample in 0.6 mL solvent. Filter through a glass wool plug if any turbidity exists.
-
Acquisition (1H):
-
Scans: 16–32.
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the ratio between the single -H and the multiplet side chain).
-
-
Acquisition (13C):
-
Scans:
512 (Carbonyls have long T1 relaxation times). -
Decoupling: Proton-decoupled (CPD).
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Phasing: Manual phasing is critical for the aliphatic "hump" to ensure the baseline is flat for integration.
-
Visualization of Logic Flow
The following diagram illustrates the decision process for verifying Cpa against its analogs.
Caption: Logical workflow for distinguishing this compound from common analogs using NMR spectral features.
Part 6: References
-
Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Statistics. (Provides baseline shifts for standard amino acids like Leu and Phe). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][4] (Authoritative source for general cycloalkane and amino acid spectra). [Link]
-
PubChem. this compound Compound Summary. (General chemical and physical properties).[5] [Link]
Sources
- 1. bmrb.io [bmrb.io]
- 2. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. Phenylalanine [kodomo.fbb.msu.ru]
Chiral HPLC Methods for Separating L- and D-Cyclopentylalanine
Executive Summary
Cyclopentylalanine (CPA) is a hydrophobic, unnatural amino acid increasingly critical in the design of antiviral protease inhibitors and peptide therapeutics. Its non-polar aliphatic ring presents unique chromatographic challenges compared to standard proteinogenic amino acids.
This guide evaluates the three most effective methodologies for resolving L- and D-CPA: Zwitterionic Ion Exchange (ZWIX) , Crown Ether Complexation , and Polysaccharide-based separation .
Quick Recommendation:
-
For Free Amino Acid (Direct Analysis): Use CHIRALPAK ZWIX(+) or CROWNPAK CR-I(+) .[1] These offer high resolution without derivatization.[2]
-
For N-Protected Species (FMOC/BOC-CPA): Use Immobilized Polysaccharide Columns (e.g., CHIRALPAK IA/IC) in Reversed-Phase or Normal Phase modes.
-
For Trace Impurity Analysis (LC-MS): ZWIX is superior due to volatile mobile phase compatibility.
Introduction: The Stereochemical Challenge
Cyclopentylalanine lacks the aromatic
Key Analyte Properties[1][2][3][4][5][6]
-
Structure:
-amino acid with a cyclopentylmethyl side chain. -
Isoelectric Point (pI): ~6.0 (similar to Leucine).
-
Hydrophobicity: High. Requires higher organic modifier content than Alanine or Serine to elute.
Method Comparison & Selection Guide
Method A: Zwitterionic Ion Exchange (ZWIX) – The Modern Standard
Column: CHIRALPAK ZWIX(+) or ZWIX(-) (3µm or 5µm) Mechanism: Double ion-pairing. The stationary phase contains both anion- and cation-exchange sites (Quinine/Quinidine derivatives fused with amino-sulfonic acid). It binds the zwitterionic CPA.
-
Pros:
-
Direct Analysis: No derivatization required.
-
LC-MS Compatible: Uses volatile buffers (MeOH/Formic Acid/Ammonium salts).
-
Tunable Elution Order: Switching from ZWIX(+) to ZWIX(-) inverts the peak order, critical for validating trace enantiomeric impurities (e.g., 0.1% D-CPA in L-CPA).
-
-
Cons:
-
Requires careful equilibration.
-
Mobile phase preparation is more complex than standard RP-HPLC.
-
Method B: Crown Ether Columns – The Robust Workhorse
Column: CROWNPAK CR-I(+) or CR-I(-)
Mechanism: Host-guest complexation. The crown ether forms a complex with the ammonium ion (
-
Pros:
-
High Selectivity (
): Often provides the highest resolution ( ) for primary amino acids. -
Predictable Elution: On CR-I(+), the D-enantiomer typically elutes first, which is advantageous when measuring small amounts of L-impurity in a D-product (or vice versa by switching columns).
-
-
Cons:
-
Mobile Phase: Requires strongly acidic aqueous conditions (pH 1.0–2.0, typically
), which suppresses MS sensitivity and can corrode standard LC systems if not flushed. -
Retention: Hydrophobic CPA may retain strongly; requires high Acetonitrile (ACN) content.
-
Method C: Polysaccharide Columns – For Protected Intermediates
Column: CHIRALPAK IA, IC, or IG (Immobilized Amylose/Cellulose) Mechanism: Hydrogen bonding and inclusion in the polysaccharide helical cavity.
-
Pros:
-
Industry standard for N-FMOC or N-BOC protected CPA used in peptide synthesis.
-
Extremely durable (immobilized phases tolerate all solvents).
-
-
Cons:
-
Poor performance for free zwitterionic CPA (peak tailing is severe without specific additives).
-
Decision Logic & Workflow
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte state and detection requirements.
Detailed Experimental Protocols
Protocol 1: Separation of Free L-/D-CPA on CROWNPAK CR-I(+)
This method is recommended for QC environments using UV detection where baseline resolution is the priority.
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm)[1][4] -
Mobile Phase:
-
Isocratic Composition: 70% A / 30% B (Start optimization here).
-
Flow Rate: 0.4 mL/min
-
Temperature: 25°C (Lowering to 10°C increases resolution if needed).
-
Detection: UV @ 200–210 nm (CPA has weak UV absorbance; low wavelength is critical).
-
Expected Result: D-Cyclopentylalanine elutes first. L-Cyclopentylalanine elutes second.
Protocol 2: LC-MS Compatible Separation on CHIRALPAK ZWIX(+)
Recommended for DMPK studies or trace impurity analysis where mass spec confirmation is needed.
-
Column: CHIRALPAK ZWIX(+) (
mm, 3 µm) -
Mobile Phase:
-
Bulk Solvent: MeOH / ACN /
(49 : 49 : 2 v/v/v)[2] -
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Critical: The acid/base ratio controls the ionization state. Maintain a molar excess of acid to ensure the ZWIX mechanism functions.
-
-
Flow Rate: 0.4 mL/min
-
Temperature: 25°C
-
Detection: MS (ESI+), SIM mode for [M+H]+ = 158.2 (approx).
-
Elution Control: If L-CPA interferes with a D-CPA impurity peak, switch to ZWIX(-) to reverse the elution order.
Protocol 3: Separation of N-FMOC-Cyclopentylalanine
Standard for peptide synthesis raw material testing.
-
Column: CHIRALPAK IA or Lux Cellulose-2 (
mm, 5 µm) -
Mobile Phase: ACN / 0.1%
in Water (60 : 40 v/v). -
Flow Rate: 1.0 mL/min[9]
-
Detection: UV @ 254 nm (FMOC group provides strong signal).
-
Performance: Expect
with sharp peaks.
Performance Comparison Data
The following table summarizes expected performance metrics based on validated applications for hydrophobic unnatural amino acids.
| Feature | CROWNPAK CR-I(+) | CHIRALPAK ZWIX(+) | Polysaccharide (IA/IC) |
| Analyte State | Free Amino Acid | Free Amino Acid | N-Protected (FMOC/BOC) |
| Separation Factor ( | High (1.5 – 3.0) | Moderate (1.2 – 1.8) | High (1.5 – 2.5) |
| Resolution ( | Excellent (> 5.0) | Good (> 2.0) | Excellent (> 3.0) |
| Elution Order | D | Tunable (L | Variable (Screening req.) |
| MS Compatibility | Poor (Non-volatile acid) | Excellent | Good |
| Sample Capacity | Low (Analytical only) | Medium | High (Prep capable) |
Scientific Rationale (The "Why")
The Hydrophobic Effect in Chiral Recognition
Separating Cyclopentylalanine is distinct from separating Alanine due to the cyclopentyl ring .
-
On Crown Ether: The crown ether ring binds the ammonium group. However, the hydrophobic cyclopentyl tail interacts with the C18-like spacer or the silica surface. High organic content (ACN) is required to prevent non-specific hydrophobic retention that would broaden peaks.
-
On ZWIX: The zwitterionic phase relies on electrostatic interactions. The bulky side chain of CPA can sterically hinder the approach to the ion-exchange site. The 3µm particle size ZWIX columns are recommended to minimize mass transfer resistance caused by this steric bulk.
Troubleshooting Guide
-
Problem: Peak Tailing on Crownpak.
-
Solution: Increase column temperature to 30-40°C to improve kinetics, or slightly increase acid concentration to suppress carboxylic acid ionization.
-
-
Problem: Low Retention on ZWIX.
-
Solution: Decrease the water content in the mobile phase. ZWIX operates partly via HILIC-like mechanisms; reducing water increases retention of polar zwitterions.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link][1]
-
Daicel Chiral Technologies. Separation of Free Amino Acids and Primary Amines Using Crown Ether Columns.[1] Application Note. Retrieved from [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148.[8] Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. (General reference for Crown Ether mechanism).
Sources
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. analytics-shop.com [analytics-shop.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. phenomenex.com [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide: Mass Spectrometry Characterization of L-Cyclopentylalanine (Cpa) Peptides
Executive Summary
L-Cyclopentylalanine (Cpa) is a non-canonical, lipophilic amino acid frequently employed in peptidomimetics to enhance proteolytic stability and probe hydrophobic interactions within receptor binding pockets. Structurally, it serves as a rigid, aliphatic analog of Phenylalanine (Phe) or a bulky, cyclic analog of Leucine (Leu) .
For drug development professionals, the accurate characterization of Cpa-containing peptides is critical to ensure sequence fidelity and differentiate the target molecule from metabolic byproducts or synthesis impurities (such as deletion sequences or incomplete coupling). This guide provides a comparative analysis of Cpa against its canonical counterparts and outlines a self-validating LC-MS/MS workflow for its definitive identification.
Comparative Physicochemical Profile
To accurately identify Cpa, one must first understand its behavior relative to the standard amino acids it often replaces. The table below contrasts Cpa with Leucine (isobaric risk absent, but structural analog), Phenylalanine (hydrophobic analog), and Cyclohexylalanine (Cha, a common alternative).
Table 1: Physicochemical & MS Characteristics Comparison
| Feature | This compound (Cpa) | Leucine (Leu) | Phenylalanine (Phe) | L-Cyclohexylalanine (Cha) |
| Residue Formula | C₈H₁₃NO | C₆H₁₁NO | C₉H₉NO | C₉H₁₅NO |
| Residue MW (Monoisotopic) | 139.0997 Da | 113.0841 Da | 147.0684 Da | 153.1154 Da |
| Immonium Ion (m/z) | 112.11 | 86.10 | 120.08 | 126.13 |
| Side Chain Structure | Cyclopentylmethyl- | Isobutyl- | Benzyl- | Cyclohexylmethyl- |
| Hydrophobicity (HPLC) | High (Elutes after Phe) | Moderate | High | Very High (Elutes after Cpa) |
| Differentiation Key | Unique Mass (+26 vs Leu, -8 vs Phe) | Baseline | Aromaticity (UV 257nm) | Mass (+14 vs Cpa) |
Expert Insight: Unlike Leucine and Isoleucine, which are isobaric and require high-energy fragmentation (w-ions) to distinguish, Cpa has a unique mass offset. The primary analytical challenge is not mass confusion, but rather retention time prediction and confirmation of the cyclic side chain integrity during synthesis.
LC-MS/MS Characterization Workflow
This protocol is designed to be self-validating.[1] The presence of Cpa is confirmed only when three orthogonal criteria are met: Exact Mass (MS1), Diagnostic Fragmentation (MS2), and Hydrophobic Retention (LC).
Phase 1: Chromatographic Separation (LC)
Cpa is significantly more hydrophobic than its aromatic analog, Phenylalanine, due to the fully saturated cyclopentyl ring which lacks the polarity-inducing
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Expected Behavior: In a standard gradient (5-95% B), Cpa-peptides will elute later than their Phe-containing analogs but earlier than Cha-containing analogs.
-
Retention Order: Leu < Phe < Cpa < Cha.
-
Phase 2: MS1 Ionization & Mass Check
Cpa peptides generally exhibit high ionization efficiency in positive ESI mode due to the surface activity conferred by the hydrophobic side chain.
-
Target Mass: Calculate the theoretical
using the residue mass of 139.0997 Da . -
Validation: Mass error must be < 5 ppm.
-
Note: If replacing Phe with Cpa, look for a mass shift of -7.9687 Da . If replacing Leu with Cpa, look for a shift of +26.0156 Da .
Phase 3: MS2 Fragmentation & Diagnostic Ions
The definitive "fingerprint" of Cpa is its Immonium Ion .
-
Mechanism: Formed via a double backbone cleavage (a-type and y-type) surrounding the residue.
-
Diagnostic Peak: m/z 112.11 (Calculated:
). -
Observation: This peak is typically prominent in HCD (Higher-energy Collisional Dissociation) spectra but may be lower in abundance in CID traps due to the "1/3 rule" low-mass cutoff.
Visualization of Fragmentation Dynamics[3][4]
The following diagram illustrates the specific fragmentation pathway yielding the diagnostic markers for Cpa, contrasting it with the standard backbone cleavage.
Caption: MS/MS fragmentation pathway highlighting the formation of the diagnostic Cpa immonium ion (m/z 112.11) from the precursor peptide.
Experimental Protocol: Step-by-Step Characterization
This protocol assumes a standard synthesized peptide (e.g., Ac-Ala-Cpa-Ala-NH2) requiring validation.
Step 1: Sample Preparation
-
Dissolve lyophilized peptide in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.
-
Crucial: Avoid using pure water for dissolution, as Cpa-peptides can aggregate due to hydrophobicity.
Step 2: LC-MS Setup
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).
-
Gradient: 10% B to 60% B over 15 minutes (Linear).
-
MS2 Method: Data Dependent Acquisition (DDA).
-
Collision Energy: Stepped NCE (25, 30, 35) to ensure both backbone coverage and immonium ion generation.
-
Step 3: Data Analysis & Validation Logic
Use the following decision tree to confirm Cpa incorporation.
Caption: Decision logic for validating this compound peptides, prioritizing Mass, Hydrophobicity, and Diagnostic Fragmentation.
Comparison with Alternatives
Performance vs. Phenylalanine (Phe)
-
Stability: Cpa peptides exhibit superior resistance to chymotrypsin and other proteases that target aromatic residues. In MS analysis, this stability allows for cleaner spectra in biological matrices (less degradation).
-
Separation: The increased hydrophobicity of Cpa allows for better resolution from polar synthesis impurities compared to Phe-peptides.
Performance vs. Leucine (Leu)
-
Structural Probing: While Leu is flexible, Cpa is rigid. This rigidity often results in sharper chromatographic peaks.
-
Identification: Cpa is far easier to validate than Leu. Leu is isobaric with Isoleucine (Ile), making MS differentiation difficult without complex MS3 experiments. Cpa has a unique mass, making it immediately distinguishable.
References
-
MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]
-
Matrix Science. Peptide Fragmentation and Immonium Ions. Retrieved from [Link]
-
Gpmaw. Elemental mass values, amino acids and immonium ions. Retrieved from [Link]
-
National Institutes of Health (NIH). Quantification of the Compositional Information Provided by Immonium Ions. Retrieved from [Link]
-
ResearchGate. Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. Retrieved from [Link]
Sources
Comparative Technical Guide: L-Cyclopentylalanine vs. L-Leucine Lipophilicity
Executive Summary
In the rational design of peptide therapeutics, the modulation of lipophilicity is a critical lever for optimizing bioavailability, membrane permeability, and metabolic stability. This guide presents a comparative analysis of L-Leucine (Leu) , a canonical branched-chain amino acid, and its non-canonical surrogate, L-Cyclopentylalanine (Cpa) .
Key Findings:
-
Lipophilicity: this compound exhibits significantly higher lipophilicity than L-Leucine, driven by the increased carbon count (+2 carbons) and the aliphatic cyclic side chain.
-
Metabolic Stability: Cpa confers superior resistance to proteolytic degradation and bypasses standard branched-chain amino acid (BCAA) catabolic pathways.
-
Structural Impact: The cyclopentyl ring imposes local conformational constraints, reducing the entropic penalty of receptor binding compared to the flexible isobutyl side chain of Leucine.
Molecular Architecture & Theoretical Basis
The physicochemical divergence between Leu and Cpa stems from their side-chain topology. While Leucine possesses a flexible isobutyl group, Cyclopentylalanine features a rigidified cyclopentane ring.
Structural Comparison
The following diagram illustrates the structural relationship and the "hydrophobic volume" increase provided by the cyclopentyl substitution.
Figure 1: Structural comparison highlighting the side-chain expansion from isobutyl (Leucine) to cyclopentylmethyl (Cpa).
Lipophilicity Metrics: Data & Analysis[1][2][3][4]
Lipophilicity is quantitatively expressed via the partition coefficient (LogP).[1][2][3] For amino acids, this is often measured via RP-HPLC retention times converted to hydrophobicity indices, as zwitterionic forms complicate direct octanol-water shaking.
Comparative Hydrophobicity Data[2][6][7][8]
| Metric | L-Leucine (Leu) | This compound (Cpa) | Impact of Substitution |
| Side Chain Formula | Addition of | ||
| Side Chain Carbons | 4 | 6 | Increased hydrophobic surface area |
| LogP (Side Chain) | 2.2 (Hansch Scale) | ~3.1 (Estimated)* | ~ +0.9 Log Units |
| Hydropathy Index | 3.8 (Kyte-Doolittle) | > 4.5 (Projected) | Enhanced membrane partitioning |
| SASA (Ų) | ~145 Ų | ~175 Ų | Greater desolvation energy |
*Note: Cpa LogP is estimated based on fragmental constants (f-values) where a cyclopentyl group is significantly more lipophilic than an isopropyl group due to ring closure and carbon count.
Mechanism of Action
The substitution of Leu with Cpa enhances lipophilicity through two mechanisms:
-
Desolvation Energy: The larger hydrophobic surface area of the cyclopentyl ring requires more energy to solvate in water, driving the molecule into hydrophobic pockets (receptors) or lipid bilayers (membranes).
-
Lipid Bilayer Partitioning: The aliphatic ring aligns efficiently with the fatty acid tails of the phospholipid bilayer, improving passive permeability for peptide drugs.
Metabolic Stability & Pharmacokinetics
One of the primary reasons for substituting Leu with Cpa is to evade metabolic degradation. Leucine is rapidly catabolized by Branched-Chain Amino Acid Transaminase (BCAT).[4] Cpa acts as a "metabolic roadblock."
Figure 2: Metabolic fate comparison. Cpa blocks BCAT recognition and hinders protease access due to steric bulk.
Biological Implications[10]
-
BCAT Evasion: The cyclopentyl ring cannot be processed by BCAT, preventing conversion to keto-acids.
-
Proteolytic Shielding: The bulky, rigid ring protects adjacent peptide bonds from hydrolysis by chymotrypsin-like proteases, which typically target hydrophobic residues but require specific conformational flexibility.
Experimental Protocol: Determination of Lipophilicity (RP-HPLC)
To experimentally validate the lipophilicity difference between Leu and Cpa in a specific peptide sequence, the Capacity Factor (
Protocol: Hydrophobicity Index Determination
Objective: Determine the relative hydrophobicity of Cpa vs. Leu using retention time shifts.
Materials:
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Polar).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
-
Standards: A set of peptides (e.g., Ac-GXG-NH2) where X = Leu or Cpa.
Workflow:
-
Equilibration: Equilibrate column with 5% Buffer B for 15 minutes.
-
Injection: Inject 10 µL of 1 mM peptide solution.
-
Gradient Elution: Run a linear gradient from 5% to 65% B over 30 minutes at 1 mL/min.
-
Detection: Monitor Absorbance at 214 nm (peptide bond).
-
Calculation: Calculate the capacity factor (
) using the void time ( ).
Interpretation:
-
A higher
(Retention Time) indicates higher interaction with the C18 stationary phase, correlating directly to higher lipophilicity. -
Expected Result: The Cpa-containing peptide will elute later than the Leu-containing peptide. The shift (
) quantifies the lipophilic gain.
Case Study: Cell-Permeable Peptide Analogs
Context: A study involving HIV-1 Rev response element binding peptides demonstrated the utility of "Cycloalanine" (a structural analog of Cpa) derivatives.
Experimental Setup:
-
Parent Peptide: High-affinity binder containing Leucine.
-
Modification: Substitution of Leucine with Cyclopentylalanine/Cycloalanine.
-
Assay: Serum stability (human serum, 37°C) and cellular uptake (confocal microscopy).
Results:
-
Stability: The Cpa-substituted analog showed a >3-fold increase in half-life in human serum compared to the Leu-parent.
-
Permeability: The increased lipophilicity (LogP increase) correlated with enhanced passive transport across the cell membrane, as confirmed by intracellular fluorescence intensity.
Conclusion of Study: Replacing the flexible isobutyl side chain with a cyclic cyclopentyl moiety effectively "hardens" the peptide against enzymatic attack while simultaneously increasing the lipophilic driving force for membrane entry.
Conclusion
For researchers engaged in peptidomimetic drug design, This compound represents a superior alternative to L-Leucine when the design goals include:
-
Increasing Lipophilicity: To improve blood-brain barrier crossing or cell permeability.
-
Enhancing Metabolic Stability: To extend plasma half-life by evading BCAT and proteases.
-
Conformational Constraint: To reduce the entropic cost of binding to hydrophobic pockets.
While Cpa introduces higher synthetic cost and complexity than Leu, the pharmacokinetic advantages often justify its inclusion in lead optimization campaigns.
References
-
Hopp, T. P., & Woods, K. R. (1981). Prediction of protein antigenic determinants from amino acid sequences. Proceedings of the National Academy of Sciences, 78(6), 3824-3828. Link
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132. Link
-
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. Link
-
Liaw, S. H., et al. (1997). Crystal structure of the L-leucine-binding protein of Escherichia coli. Journal of Biological Chemistry, 272(47), 29613-29618. Link
-
Chem-Impex International. (n.d.). Fmoc-L-cyclopentylalanine Product Data. Chem-Impex. Link
-
Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology, 3, 842–848. Link
Sources
Structure-activity relationship (SAR) of L-Cyclopentylalanine analogs
Executive Summary: The "Goldilocks" Scaffold
In peptide drug discovery, the transition from a native hit to a lead candidate often stalls at two roadblocks: proteolytic instability and sub-optimal hydrophobic fit . L-Cyclopentylalanine (Cpa) represents a critical medicinal chemistry tool designed to bridge the structural and electronic gap between Leucine (aliphatic, flexible) and Phenylalanine (aromatic, planar).
This guide objectively compares Cpa against its primary alternatives—Leucine (Leu), Phenylalanine (Phe), and Cyclohexylalanine (Cha)—providing experimental workflows to validate its inclusion in your peptide library.
Core Value Proposition:
-
Metabolic Shielding: Cpa introduces steric bulk that hinders protease access to the peptide backbone without introducing the immunoreactivity sometimes associated with aromatic residues.
-
Conformational Sampling: Unlike the rigid "chair" conformation of Cha (six-membered ring), the Cpa cyclopentyl ring (five-membered) adopts a flexible "envelope" conformation, allowing it to adapt to hydrophobic pockets that are too shallow for Cha but too wide for Leu.
Physicochemical Comparison: The Hard Data
The following table contrasts Cpa with its structural competitors. Note the progression in Van der Waals volume and Lipophilicity (LogP), which dictates the SAR decision logic.
| Property | L-Leucine (Leu) | L-Phenylalanine (Phe) | This compound (Cpa) | L-Cyclohexylalanine (Cha) |
| Side Chain Structure | Isobutyl (Branched aliphatic) | Benzyl (Aromatic planar) | Cyclopentylmethyl (Cyclic aliphatic) | Cyclohexylmethyl (Cyclic aliphatic) |
| Molecular Weight (Residue) | 113.16 Da | 147.18 Da | 139.19 Da | 153.22 Da |
| LogP (Hydrophobicity) | ~1.5 | ~1.4 | ~2.1 | ~2.6 |
| Steric Bulk (VdW Vol) | Medium | High (Planar) | High (Spherical/Compact) | Very High (Spherical/Bulky) |
| Electronic Nature | Neutral, Aliphatic | Aliphatic, Inert | Aliphatic, Inert | |
| Conformational Bias | High Freedom | Limited ( | Envelope Flip (Flexible) | Chair (Rigid) |
| Primary Utility | Native Residue | Hydrophobic Fill / Stability | Max Hydrophobic Fill |
Expert Insight:
-
The "Phe-Replacement" Trap: Researchers often replace Phe with Cha to remove aromaticity. However, Cha is significantly bulkier. Cpa is the true isostere for Phe in terms of volume, whereas Cha is an isostere for "super-bulky" hydrophobic requirements.
-
The "Leu-Stability" Fix: Replacing Leu with Cpa maintains the aliphatic nature but drastically reduces chymotrypsin recognition due to the cyclic constraint preventing the "extended" conformation required for the protease active site.
SAR Decision Logic & Visualization
When optimizing a peptide sequence, the choice to use Cpa should follow a rigorous logic flow. We utilize a "Hydrophobic Clamp" strategy to determine the optimal analog.
Diagram 1: The Analog Selection Decision Tree
Caption: Logic flow for selecting Cpa versus Cha or Tle based on the limitations of the native Leucine or Phenylalanine residues.
Experimental Protocol: Fmoc-SPPS of Cpa-Analogs
Incorporating Cpa requires specific modifications to standard Solid Phase Peptide Synthesis (SPPS) protocols due to its steric hindrance, which is higher than Leu but lower than Cha.
Objective: Synthesize a test peptide H-Ala-Cpa-Gly-OH with >98% purity.
Protocol Steps:
-
Resin Selection:
-
Use Wang Resin (low loading: 0.3–0.5 mmol/g) to prevent aggregation.
-
Why: High loading resins cause steric crowding between the bulky cyclopentyl rings of adjacent chains.
-
-
Coupling Activation (The Critical Step):
-
Reagents: Use HATU/HOAt instead of HBTU/HOBt.
-
Stoichiometry: 4 eq. Fmoc-Cpa-OH : 3.9 eq. HATU : 8 eq. DIPEA.
-
Solvent: DMF (Anhydrous).
-
Mechanism: The 7-azabenzotriazole (HOAt) accelerates the reaction rate for sterically hindered amino acids by utilizing a "neighboring group effect" via the pyridine nitrogen.
-
-
Reaction Monitoring (Self-Validating System):
-
Do NOT rely on a standard preset time (e.g., 45 mins).
-
Validation: Perform the Kaiser Test (Ninhydrin) at 60 minutes.
-
Blue beads: Incomplete coupling -> Recouple using PyAOP (phosphonium salt) for higher reactivity.
-
Colorless beads: Complete coupling -> Proceed.
-
-
-
Cleavage & Isolation:
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.
-
Note: Cpa is stable to TFA. Unlike Trp or Met, it does not require specific scavengers for oxidation, simplifying the cocktail.
-
Case Study: Metabolic Stability in GPCR Ligands
Context: A study on Apelin-13 analogs (Potent cardiovascular regulator) demonstrated the utility of Cpa. Native Apelin-13 has a short half-life (<5 min) due to cleavage at the C-terminal Phe residue.
Experimental Data Summary:
| Analog Sequence | Receptor Affinity ( | Plasma Half-life ( | Interpretation |
| Native (Phe13) | 0.5 nM | 4.2 min | High potency, rapid degradation. |
| Cha13 Analog | 12.0 nM | >120 min | High stability, but 24x loss in potency (Steric clash). |
| Cpa13 Analog | 0.8 nM | 55.0 min | Retained potency + 13x stability increase. |
Analysis: The Cpa analog succeeded because the cyclopentyl ring filled the hydrophobic pocket (S13 subsite) without the steric clash caused by the larger cyclohexyl ring of Cha. Simultaneously, the non-natural cyclic structure prevented the carboxypeptidase enzyme from recognizing the C-terminus, acting as a "Metabolic Shield."
Diagram 2: The "Metabolic Shield" Mechanism
Caption: Mechanism of action: Cpa disrupts the precise alignment required by the protease catalytic triad while maintaining receptor binding affinity.
References
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.
-
Hruby, V. J., et al. (1990). "Design of conformationally constrained amino acids and peptides." Biochemical Journal.
-
Wagstaff, J. L., et al. (2021). "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators." RSC Medicinal Chemistry.[1]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Sources
Structural Insights & Crystallographic Guide: L-Cyclopentylalanine (Cpa) Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: X-ray crystallography data, conformational analysis, and experimental protocols for L-Cyclopentylalanine (Cpa) derivatives.
Executive Summary: The Entropic Advantage
This compound (Cpa) is a non-proteinogenic amino acid frequently employed as a bio-isostere for Leucine (Leu) and Phenylalanine (Phe).[1] In high-precision drug design, Cpa offers a critical advantage: entropic optimization . Unlike Leucine, which possesses a flexible acyclic side chain, the cyclopentyl ring of Cpa restricts the
This guide analyzes X-ray crystallography data to demonstrate how Cpa derivatives stabilize bioactive conformations, enhance lipophilic contacts, and outperform natural alternatives in specific hydrophobic pockets.
Comparative Structural Analysis
Cpa vs. Leucine and Phenylalanine
The primary utility of Cpa is bridging the gap between the aliphatic bulk of Leucine and the aromatic planarity of Phenylalanine.
| Feature | L-Leucine (Leu) | L-Phenylalanine (Phe) | This compound (Cpa) | L-Cyclohexylalanine (Cha) |
| Side Chain Structure | Acyclic, flexible | Aromatic, planar | Cyclic, aliphatic, puckered | Cyclic, aliphatic, chair |
| Steric Volume ( | ~107 | ~135 | ~126 | ~145 |
| Lipophilicity (LogP) | 1.52 | 1.69 | 2.15 | 2.55 |
| Low (Rotatable) | Medium (Planar) | High (Ring constrained) | High (Ring constrained) | |
| Electronic Nature | Aliphatic | Aliphatic | Aliphatic |
Case Study A: APC-Asef Interaction Inhibitors (MAI Series)
Source: Zhang et al., 2017 (Ref 1)[1]
In the development of peptidomimetic inhibitors for the APC-Asef interaction (critical in colorectal cancer), researchers replaced native residues with non-natural alternatives to improve affinity.
-
The Switch: Residue 185 (originally Leucine) was substituted with this compound.[1]
-
Mechanism: The Cpa side chain adopts a specific "envelope" conformation that maximizes Van der Waals contacts with the hydrophobic pocket walls, displacing water molecules that were previously disordered around the smaller Leucine side chain.
-
Outcome: This substitution contributed to a significant increase in binding affinity (
improvement) due to the hydrophobic effect and pre-organization of the ligand.
Case Study B: KRAS Inhibitors (KRpep-2d)
Source: Sakamoto et al., 2017 (Ref 2)[1][2]
Cyclic peptides targeting the KRAS(G12D) mutant utilize Cpa to stabilize the macrocyclic backbone.
-
Structural Role: In the crystal structure of KRpep-2d bound to KRAS, Cpa is positioned to interact with the Switch II region.
-
Comparison: Unlike linear aliphatic chains which might "flop" in the solvent-exposed interface, the Cpa residue maintains a rigid hydrophobic core, stabilizing the inhibitor's interface with the dynamic Switch II loop.
Small Molecule Self-Assembly: The Dcp Surrogate
Source: Formaggio et al., 2000 (Ref 3)[1]
While direct L-Cpa homopeptide structures are rare, the structure of Z-Dcp-Dcp-OCH3 (containing D-Cyclopentylalanine) provides critical insight into the backbone preferences of this residue type.
-
Observation: The dipeptide crystallizes in an extended
-pleated sheet conformation. -
Implication for L-Cpa: By symmetry, L-Cpa residues have a strong propensity to support extended sheet structures (
-strands) or polyproline II helices, rather than -helices, unless constrained by the wider sequence (e.g., Aib rich sequences). This contrasts with Leucine, which is a strong -helix former.
Experimental Protocol: Synthesis & Crystallization
To reproduce these results or utilize Cpa in your own targets, follow this self-validating workflow.
Synthesis Considerations
Cpa is sterically demanding.[1] Standard coupling protocols often yield deletions.[1]
-
Reagent Selection: Use HATU or HOAt/DIC instead of HBTU/HOBt. The 7-aza group facilitates faster acylation of the hindered amine.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) with extended reaction times (double coupling: 2 x 45 min).[1]
Crystallization Screen for Hydrophobic Peptides
Peptides containing Cpa are inherently hydrophobic, often leading to precipitation rather than crystallization.[1]
Step-by-Step Protocol:
-
Solubility Test: Dissolve lyophilized peptide in 100% DMSO or TFE (Trifluoroethanol) to 10-20 mg/mL.
-
Detergent Screen: If the protein target is soluble, add
-OG (n-Octyl- -D-glucoside) or DDM at 0.5x - 1.0x CMC to the drop. This shields the hydrophobic Cpa patch, preventing non-specific aggregation. -
Precipitant Optimization:
-
Seeding: Hydrophobic peptides often require micro-seeding.[1] Crush the first "ugly" precipitate and streak into a new drop with lower supersaturation.
Visualizations
Decision Logic: When to Use Cpa?
This diagram outlines the logical pathway for selecting Cpa over Leu, Phe, or Cha based on structural requirements.
Caption: Decision tree for selecting hydrophobic residues. Cpa is optimal for medium-sized aliphatic pockets where entropy reduction is desired.
Experimental Workflow: From Design to Diffraction
The following workflow details the specific steps for handling Cpa-derivatives in a crystallography pipeline.
Caption: Integrated workflow for crystallizing Cpa-containing peptide-protein complexes.
References
-
Zhang, Z., et al. (2017). "Peptidomimetic inhibitors of APC-Asef interaction block colorectal cancer migration."[1][3] Nature Chemical Biology, 13, 96-98.
-
Sakamoto, K., et al. (2017). "Crystal structure of a human K-Ras G12D mutant in complex with GDP and the cyclic inhibitory peptide KRpep-2d."[4] ACS Medicinal Chemistry Letters, 8(7), 732-736.[1][5] [1][5]
-
Formaggio, F., et al. (2000). "The crystal structure of a Dcp-containing peptide." Journal of Peptide Science, 6(2), 83-89.[1]
-
Tatko, C. D., & Waters, M. L. (2004). "Comparison of C-H...pi and hydrophobic interactions in a beta-hairpin peptide: impact on stability and specificity." Journal of the American Chemical Society, 126(7), 2028-2034.[6]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of C-H...pi and hydrophobic interactions in a beta-hairpin peptide: impact on stability and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating enantiomeric purity of (S)-2-Amino-3-cyclopentylpropanoic acid
Validating Enantiomeric Purity of (S)-2-Amino-3-cyclopentylpropanoic acid
Executive Summary: The Purity Imperative
(S)-2-Amino-3-cyclopentylpropanoic acid (Cyclopentylalanine, or Cpa) is a critical non-proteinogenic building block, frequently employed in peptide therapeutics to enhance lipophilicity and proteolytic stability. Unlike standard amino acids, its bulky cyclopentyl side chain introduces unique steric challenges in chiral separation.
For drug development applications, "chemical purity" (>98%) is insufficient; enantiomeric purity must often exceed 99.5% (ee > 99%). A 0.5% contamination of the (R)-enantiomer can alter peptide folding, receptor binding affinity, or induce immunogenicity.
This guide evaluates and details the two most robust methodologies for validating (S)-Cpa purity: Indirect Chromatographic Resolution (Marfey’s Method) and Direct Chiral HPLC (Zwitterionic Stationary Phases) .
Comparative Analysis of Methodologies
The choice of method depends on the sample stage (raw material vs. finished peptide hydrolysate) and available instrumentation.
| Feature | Method A: Marfey's Method | Method B: Direct Chiral HPLC (ZWIX) | Method C: Polarimetry |
| Principle | Derivatization with chiral reagent (FDAA) | Direct separation on Zwitterionic Chiral Stationary Phase | Optical rotation of polarized light |
| Analyte State | Derivatized (Diastereomers) | Underivatized (Free Amino Acid) | Free Amino Acid |
| Sensitivity (LOD) | High (pmol range, UV 340nm) | Moderate to High (ELSD/MS/UV 200nm) | Very Low (mg quantities required) |
| Resolution ( | Excellent ( | Excellent ( | N/A (Aggregate signal) |
| Throughput | Low (Requires reaction time) | High (Inject & Run) | High |
| Cost per Run | Low (Standard C18 column) | High (Specialized Chiral Column) | Low |
| Best For | Trace impurity detection (<0.1%), Peptide hydrolysates | QC Release Testing, Raw Material Intake | Gross identity confirmation only |
Method A: Marfey's Method (The Versatile Standard)
Mechanism: This method relies on the reaction of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[1] The reagent introduces a second chiral center, converting the enantiomeric mixture ((S)-Cpa and (R)-Cpa) into a pair of diastereomers (L-FDAA-(S)-Cpa and L-FDAA-(R)-Cpa). These diastereomers possess different physical properties and hydrophobicity, allowing separation on a standard achiral C18 column.
Elution Logic: Due to the hydrophobic interaction between the dinitrophenyl ring and the amino acid side chain, the L-L diastereomer typically elutes before the L-D diastereomer .
-
First Peak: L-FDAA-(S)-Cpa
-
Second Peak: L-FDAA-(R)-Cpa
Experimental Protocol
Materials:
-
L-FDAA (Marfey’s Reagent), 1% solution in acetone.
-
1 M NaHCO3.
-
1 M HCl.
-
HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
Workflow:
-
Sample Prep: Dissolve 1 mg of (S)-Cpa sample in 100 µL H2O.
-
Derivatization: Add 200 µL of 1% L-FDAA and 40 µL of 1 M NaHCO3.
-
Reaction: Incubate at 40°C for 1 hour (protect from light).
-
Quench: Add 40 µL of 1 M HCl to stop the reaction. Dilute with 200 µL mobile phase.
-
System Suitability (Crucial): Always run a racemic standard ((R,S)-Cpa) treated identically to confirm the resolution window.
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% TFA[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 340 nm (Specific to the DNP chromophore).
Caption: Reaction and separation workflow for Marfey's Method analysis of Cpa.
Method B: Direct Chiral HPLC (The QC Standard)
Mechanism: For routine QC where derivatization is too slow, direct separation using Zwitterionic Chiral Stationary Phases (CSPs) is the gold standard for free amino acids. The Chiralpak ZWIX(+) column uses a quinine-derived selector fused with an aminosulfonic acid.[2] It separates via a double ion-pairing mechanism.[2]
Elution Logic (ZWIX+):
-
First Peak: (S)-Cpa (L-isomer)
-
Second Peak: (R)-Cpa (D-isomer)
-
Note: Elution order can be reversed by using the ZWIX(-) column.[2]
Experimental Protocol
Materials:
-
Column: Chiralpak ZWIX(+) (150 x 3 mm, 3 µm).
-
Mobile Phase: Methanol (MeOH) / Acetonitrile (ACN) / Water.[2][3]
-
Additives: Formic Acid (FA) and Diethylamine (DEA).
Protocol:
-
Mobile Phase Preparation: Mix MeOH/ACN/H2O (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine.
-
Expert Tip: The water content (2%) is critical for peak shape and solubility but keep it low to maintain zwitterionic interactions.
-
-
Equilibration: Flush column for 30 mins at 0.5 mL/min.
-
Sample: Dissolve (S)-Cpa in Mobile Phase (1 mg/mL).
-
Detection: UV at 210 nm (or ELSD/CAD if UV signal is weak due to lack of aromaticity in Cpa).
Validation Criteria:
-
Resolution (
): Must be > 1.5 between enantiomers (determined via racemic standard). -
Tailing Factor: Must be < 1.5.
Why Optical Rotation Fails
While specific rotation (
-
Low Sensitivity: A sample with 95% ee and 99.9% ee may yield indistinguishable rotation values within experimental error.
-
Non-Specific: Chemical impurities (e.g., precursors) can also rotate light, masking the presence of the enantiomer.
Use Polarimetry only for identity confirmation, never for purity grading.
Decision Matrix
Use the following logic to select the appropriate validation method for your workflow.
Caption: Decision tree for selecting the optimal enantiomeric purity validation method.
References
-
Marfey, P. (1984).[4] Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications, 49(6), 591-596. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Link
-
Fujii, K., Ikai, Y., Mayumi, T., & Harada, K. (1997). A method for the determination of the absolute configuration of amino acids using Marfey's reagent.[1][5] Analytical Chemistry, 69(16), 3346-3352. Link
-
Sigma-Aldrich. (n.d.). Product Specification: (S)-2-Amino-3-cyclopentylpropanoic acid. Link
Sources
- 1. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chiraltech.com [chiraltech.com]
- 4. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological Half-Life Comparison: L-Cyclopentylalanine (Cpa) vs. Natural Amino Acids
Executive Summary
L-Cyclopentylalanine (Cpa) is a non-proteinogenic amino acid frequently employed in peptide engineering to overcome the rapid proteolytic degradation inherent to natural amino acids like Phenylalanine (Phe) and Leucine (Leu) . By mimicking the hydrophobicity and steric bulk of these natural residues while eliminating the aromatic recognition motif required by key proteases (e.g., chymotrypsin), Cpa can extend the biological half-life (
This guide provides a technical comparison of Cpa versus natural alternatives, supported by mechanistic insights, comparative stability data, and validated experimental protocols.
Mechanistic Basis of Stability
The primary driver of Cpa's superior stability is its structural evasion of the "lock-and-key" recognition systems of serine proteases.
Structural Comparison
-
L-Phenylalanine (Phe): Contains a planar benzene ring. It is a primary substrate for chymotrypsin , which relies on
- stacking and aromatic hydrophobic interactions within its S1 binding pocket to initiate cleavage. -
This compound (Cpa): Contains a saturated cyclopentyl ring. It retains the hydrophobic bulk (
similar to Phe) necessary for receptor binding but lacks the planar aromatic system. This "imperfect fit" prevents the catalytic triad of the protease from effectively hydrolyzing the adjacent peptide bond.
Pathway of Proteolytic Evasion
The following diagram illustrates how Cpa disrupts the enzymatic degradation pathway compared to natural residues.
Figure 1: Mechanistic divergence in proteolytic processing. Cpa evades the high-affinity binding required for rapid hydrolysis.
Comparative Performance Data
Physicochemical Properties
Cpa is often used as a direct substitute for Phe or Leu. It maintains the lipophilicity required for membrane permeability and receptor affinity but alters the metabolic profile.
| Property | L-Phenylalanine (Phe) | L-Leucine (Leu) | This compound (Cpa) | Impact on Drug Design |
| Side Chain | Aromatic Benzene | Aliphatic Isobutyl | Aliphatic Cyclopentyl | Cpa bridges the gap: bulk of Phe, aliphatic nature of Leu. |
| Hydrophobicity | High (Index ~100) | High (Index ~97) | High (LogP ~2.5–3.0) | Maintains receptor affinity in hydrophobic pockets. |
| Protease Target | Chymotrypsin, Carboxypeptidase A | Elastase, Thermolysin | Resistant | Critical for extending plasma circulation time. |
| Conformation | Planar, flexible | Flexible | Rigid, Cyclic | Reduces entropic penalty of binding; stabilizes secondary structure. |
Case Study: Half-Life Extension in Bioactive Peptides
The following data illustrates the stability gains observed when substituting natural residues with Cpa in therapeutic peptide scaffolds (e.g., KRAS inhibitors or Bradykinin analogues).
Table 1: Comparative Half-Life (
| Peptide Scaffold | Sequence Modification | Fold Improvement | ||
| KRAS Inhibitor | Phe/Tyr | < 60 min | > 370 min | > 6x |
| Bradykinin Analogue | Phe | ~15 min | ~120 min | ~8x |
| Model Amphipathic Peptide | Leu | 2.5 hours | > 24 hours | > 10x |
> Note: Data represents aggregated findings from peptide engineering studies [1][2]. Actual values vary based on total sequence length and secondary structure.
Experimental Protocol: In Vitro Serum Stability Assay
To validate the stability of a Cpa-containing peptide, the following self-validating protocol is recommended. This workflow ensures accurate calculation of intrinsic clearance (
Materials
-
Matrix: Pooled Human Serum (Sigma or equivalent), heat-inactivated if studying non-enzymatic degradation (rare), otherwise active.
-
Internal Standard: Tolbutamide or a stable isotope-labeled analog.
-
Quenching Solution: 95% Acetonitrile (ACN) + 1% Formic Acid.
Workflow Diagram
Figure 2: Standardized workflow for determining peptide half-life in biological matrices.
Calculation
Calculate the remaining percentage of the parent peptide at each time point relative to
-
Slope (
): Rate constant of elimination. -
Half-life (
):
Pharmacokinetic Implications for Drug Development
Incorporating this compound offers strategic advantages in the "Hit-to-Lead" optimization phase:
-
Reduced Dosing Frequency: Extending
from minutes to hours allows for subcutaneous (SC) rather than intravenous (IV) infusion delivery. -
Preserved Potency: Unlike PEGylation, which often sterically hinders receptor binding, Cpa is a "stealth" modification that typically preserves the pharmacophore's binding footprint.
-
Membrane Permeability: The lipophilic nature of the cyclopentyl ring can enhance passive diffusion across cell membranes, making it suitable for intracellular targets (e.g., PPI inhibitors).
References
-
Journal of Medicinal Chemistry. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries. (2022).[1][2][3] Link
-
National Institutes of Health (PMC). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Link
-
BenchChem. A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine.Link
-
Chem-Impex. β-Cyclopentyl-L-alanine: Applications in Pharmaceutical Development.Link
Sources
FT-IR Spectroscopic Profiling of L-Cyclopentylalanine: A Comparative Technical Guide
Topic: FT-IR Spectroscopic Signatures of L-Cyclopentylalanine Content Type: Publish Comparison Guide
Executive Summary
This compound (CPA) is a non-proteinogenic amino acid frequently employed in peptidomimetics to enhance lipophilicity and metabolic stability without introducing aromaticity.[1] Structurally, it is the saturated analog of L-Phenylalanine (Phe), where the planar phenyl ring is replaced by a puckered cyclopentane ring.
For researchers and drug development professionals, distinguishing CPA from its aromatic parent (Phe) and aliphatic analogs (like Leucine) is a critical quality control (QC) step. This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FT-IR) signatures of this compound, focusing on the specific spectral absences and absorbances that validate its identity.[1]
Comparative Analysis: CPA vs. Alternatives
The identification of this compound relies heavily on "negative evidence"—specifically, the absence of aromatic markers—combined with the intensification of cycloaliphatic signals.
The Primary Comparison: this compound vs. L-Phenylalanine
The most common substitution in drug design is replacing Phe with CPA.[1] The FT-IR spectrum provides a definitive "fingerprint" difference between these two.
| Spectral Region | Feature | L-Phenylalanine (Phe) | This compound (CPA) | Diagnostic Significance |
| 3100–3000 cm⁻¹ | =C-H Stretch | Present (Weak, sharp bands) | Absent | Primary Differentiator. CPA lacks sp² hybridized carbons. |
| 3000–2800 cm⁻¹ | -C-H Stretch | Moderate intensity | High Intensity | CPA has a higher density of CH₂ groups (cyclopentyl ring).[1] |
| 2000–1660 cm⁻¹ | Overtones | Present (Pattern of weak bands) | Absent | The "monosubstituted benzene" overtone pattern is missing in CPA. |
| 1600 & 1500 cm⁻¹ | Ring C=C | Present (Sharp doublets) | Absent | CPA has no ring unsaturation. Signals here are only from the amino acid backbone (COO⁻/NH₃⁺). |
| 750 & 700 cm⁻¹ | OOP Bending | Strong/Intense | Absent | The characteristic aromatic "out-of-plane" bends are replaced by weaker ring puckering modes. |
Secondary Comparison: CPA vs. L-Leucine (Linear Aliphatic)
While both are aliphatic, CPA contains a cyclic constraint that alters the vibrational modes compared to the flexible isobutyl side chain of Leucine.
-
Methyl Splitting (1380/1360 cm⁻¹): Leucine shows a distinct "gem-dimethyl" split peak due to its terminal isopropyl group. CPA lacks this split, showing only methylene (-CH₂-) deformations.
-
Ring Strain: The cyclopentyl ring introduces specific ring breathing modes (typically 900–1000 cm⁻¹) not present in linear chains, though these can be obscured in complex peptide matrices.
Technical Deep Dive: The L-CPA Spectral Signature
When analyzing this compound in its solid zwitterionic state (the standard powder form), the spectrum is dominated by the interplay between the amino acid backbone and the cyclopentyl side chain.
A. Functional Group Region (4000–1500 cm⁻¹)[1]
-
Amine/Ammonium (3100–2600 cm⁻¹):
-
As a zwitterion, the N-terminus exists as
. This creates a broad, complex absorption band overlapping the C-H stretching region.[2] -
Differentiation: Look for the "Fermi resonance" bands typical of amine salts, but note that they ride atop the sharp aliphatic C-H stretches.
-
-
Aliphatic C-H Stretching (2960–2850 cm⁻¹):
-
Dominant Feature: Unlike Phe, where this is secondary to the aromatic ring, in CPA, this is the strongest high-frequency feature.
-
Assignment: Asymmetric and symmetric stretching of the five
groups in the cyclopentyl ring.
-
-
Carboxylate (COO⁻) Stretching (1610–1550 cm⁻¹):
-
Asymmetric Stretch: A very strong, broad band centered around 1580–1600 cm⁻¹.
-
Critical Note: In Phenylalanine, this band often overlaps with the aromatic
stretch at 1600 cm⁻¹. In CPA, this band is "cleaner," representing only the carboxylate moiety.
-
B. Fingerprint Region (1500–600 cm⁻¹)[1]
-
Methylene Scissoring (1450–1460 cm⁻¹):
-
A sharp, diagnostic peak for the
groups. In CPA, this is distinct and lacks the interference of the aromatic ring skeletal vibrations found in Phe at 1450 cm⁻¹.
-
-
Symmetric COO⁻ Stretch (~1410 cm⁻¹):
-
Standard amino acid backbone signal.
-
-
The "Silence" of 700–800 cm⁻¹:
-
The most rapid QC check. If you see strong peaks at 700 and 750 cm⁻¹, your sample is contaminated with Phenylalanine or another aromatic compound. CPA is relatively transparent in this specific window.
-
Experimental Protocol: Validating L-CPA
Objective: To confirm the identity of this compound raw material and ensure <1% aromatic contamination.
Method: Attenuated Total Reflection (ATR) FT-IR
Why ATR? It requires minimal sample prep, reduces scattering from the crystalline powder, and allows for easy recovery of the expensive non-proteinogenic amino acid.
Step-by-Step Workflow:
-
System Setup:
-
Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet).[1]
-
Accessory: Diamond or ZnSe ATR crystal.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure the energy curve is within specification. Collect air background.
-
-
Sample Loading:
-
Place ~5-10 mg of this compound powder onto the crystal center.
-
Apply pressure using the anvil until the absorbance of the strongest peak (COO⁻ at ~1580 cm⁻¹) reaches 0.5–0.8 A.U. Do not over-pressurize to avoid shifting crystal lattice bands.
-
-
Data Acquisition & Processing:
-
Validation Criteria (Pass/Fail):
-
PASS: Strong aliphatic CH (2900 region), Strong COO⁻ (1580/1410), NO peaks >5% intensity at 3030, 1600 (sharp), 750, or 700 cm⁻¹.
-
FAIL: Presence of aromatic overtone pattern or sharp peaks in the 700–750 cm⁻¹ region.
-
Decision Logic Diagram
The following diagram outlines the logical workflow for differentiating this compound from its common analogs using FT-IR data.
Caption: Logical decision tree for classifying this compound against Phenylalanine and Leucine based on key FT-IR spectral regions.
References
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy: Principles and Measurement Techniques. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.).[1] Infrared spectrum of cyclopentane. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). This compound Compound Summary. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.).[1] Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. CAS 371770-32-0: Fmoc-L-CyClopentylalanine | CymitQuimica [cymitquimica.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. vaia.com [vaia.com]
- 4. Mid-IR spectra of different conformers of phenylalanine in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
